Technical Documentation Center

(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol
  • CAS: 201863-99-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Elucidating the Cellular Mechanism of Action of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular mechanism of action of the chiral molecule (2R)-2-amino-3-(4-chlorophenyl)propan-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular mechanism of action of the chiral molecule (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol. Given the limited direct literature on this specific stereoisomer, this document synthesizes information from structurally related compounds to propose and experimentally validate potential biological activities. The protocols and strategies outlined herein are designed to be self-validating, ensuring robust and reliable data generation.

Introduction and Structural Rationale

(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol is a chiral amino alcohol. Its core structure, a substituted phenylethylamine, is a well-established pharmacophore present in a multitude of neuroactive and anti-inflammatory compounds. The presence of a chlorophenyl group can influence its metabolic stability and binding affinity to biological targets[1][2]. Due to its structural similarity to known bioactive molecules, we can hypothesize several primary mechanisms of action that warrant experimental investigation.

Key Structural Features and Their Implications:

  • Phenylethylamine Backbone: This core structure is common to monoamine neurotransmitters (dopamine, norepinephrine) and drugs that act on monoaminergic systems.

  • Chlorophenyl Group: The chlorine substitution can enhance lipophilicity, potentially facilitating passage across the blood-brain barrier, and may influence interactions with target proteins.

  • (2R)-Stereochemistry: The specific spatial arrangement of the amino and hydroxyl groups is critical for its interaction with chiral biological targets such as receptors and enzymes.

Based on these features, this guide will focus on three primary hypothesized mechanisms of action:

  • Modulation of Monoaminergic Systems: Acting as a monoamine releasing agent or reuptake inhibitor.

  • Inhibition of Tryptophan Hydroxylase: Affecting serotonin biosynthesis.

  • Modulation of Inflammatory Pathways: Exerting anti-inflammatory effects.

Hypothesized Mechanism 1: Modulation of Monoaminergic Systems

The phenylethylamine scaffold is a strong indicator of potential activity at monoamine transporters. The compound may act as a releasing agent, promoting the efflux of neurotransmitters like dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the presynaptic terminal, or as a reuptake inhibitor, blocking their clearance from the synaptic cleft.

Experimental Approach: Neurotransmitter Release and Uptake Assays

A primary method to assess this activity is to use isolated nerve terminals (synaptosomes) or cell lines stably expressing the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

This protocol measures the ability of the test compound to induce the release of pre-loaded radiolabeled neurotransmitters from rat brain synaptosomes.

Materials:

  • Rat brain tissue (striatum for DA, hippocampus for 5-HT, cortex for NE)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.1 mM glucose, 1.3 mM CaCl₂, pH 7.4)

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

  • Test compound: (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol

  • Positive controls: d-amphetamine (for DA/NE release), fenfluramine (for 5-HT release)

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in Krebs-Ringer buffer.

  • Neurotransmitter Loading:

    • Incubate the synaptosomes with the respective [³H]-labeled neurotransmitter (final concentration ~50 nM) for 30 minutes at 37°C.

  • Release Assay:

    • Wash the loaded synaptosomes by centrifugation and resuspend in fresh Krebs-Ringer buffer.

    • Aliquot the synaptosomes into tubes.

    • Add the test compound at various concentrations (e.g., 1 nM to 100 µM) or vehicle control.

    • Incubate for 10 minutes at 37°C.

    • Pellet the synaptosomes by centrifugation at 17,000 x g for 10 minutes.

    • Collect the supernatant (containing released neurotransmitter).

    • Lyse the synaptosomal pellet with a lysis buffer.

    • Measure the radioactivity in both the supernatant and the lysed pellet using a liquid scintillation counter.

Data Analysis:

Calculate the percentage of neurotransmitter release as: (Radioactivity in supernatant / (Radioactivity in supernatant + Radioactivity in pellet)) * 100. Plot the concentration-response curve to determine the EC₅₀ value.

Expected Outcome:

An increase in neurotransmitter release compared to the vehicle control would suggest that the compound is a monoamine releasing agent. The relative potency for DA, NE, and 5-HT release will indicate its selectivity.

Signaling Pathway and Workflow

Monoamine_Release_Workflow cluster_prep Synaptosome Preparation cluster_assay Neurotransmitter Release Assay cluster_analysis Data Analysis Brain Brain Tissue Homogenize Homogenize in Sucrose Buffer Brain->Homogenize Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (17,000 x g) Supernatant1->Centrifuge2 Synaptosomes Resuspend Synaptosomes in Krebs-Ringer Buffer Centrifuge2->Synaptosomes Load Load with [³H]-Neurotransmitter Synaptosomes->Load Wash Wash Load->Wash Incubate Incubate with Test Compound Wash->Incubate Separate Separate Supernatant and Pellet Incubate->Separate Count Scintillation Counting Separate->Count Calculate Calculate % Release Count->Calculate Plot Plot Concentration- Response Curve Calculate->Plot EC50 Determine EC₅₀ Plot->EC50

Caption: Workflow for the synaptosome-based neurotransmitter release assay.

Hypothesized Mechanism 2: Tryptophan Hydroxylase (TPH) Inhibition

The presence of a 4-chlorophenyl group is reminiscent of p-chlorophenylalanine (PCPA), a known irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis[3][4]. TPH exists in two isoforms, TPH1 (peripheral) and TPH2 (neuronal).

Experimental Approach: TPH Inhibition Assays

Both in vitro enzymatic assays and cell-based assays can be employed to determine if the compound inhibits TPH activity.

This assay measures the production of 5-hydroxytryptophan (5-HTP) from tryptophan by recombinant human TPH1 or TPH2.

Materials:

  • Recombinant human TPH1 and TPH2 enzymes

  • Assay buffer (e.g., 40 mM HEPES, pH 7.0, 200 mM ammonium sulfate)

  • L-tryptophan (substrate)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

  • Ferrous ammonium sulfate

  • Catalase

  • Test compound

  • Positive control: p-chlorophenylalanine (PCPA)

  • Quenching solution (e.g., acetic acid in ethanol)

  • HPLC system with fluorescence or electrochemical detection

Procedure:

  • Prepare a reaction mixture containing assay buffer, TPH enzyme, catalase, and ferrous ammonium sulfate.

  • Add the test compound at various concentrations or vehicle control.

  • Pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding L-tryptophan and BH4.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction by adding the quenching solution.

  • Analyze the formation of 5-HTP by HPLC[3].

Data Analysis:

Quantify the amount of 5-HTP produced. Calculate the percentage of inhibition relative to the vehicle control. Plot the concentration-response curve to determine the IC₅₀ value.

Expected Outcome:

A dose-dependent decrease in 5-HTP production will indicate that the compound is an inhibitor of TPH. Comparing the IC₅₀ values for TPH1 and TPH2 will reveal any isoform selectivity.

TPH Signaling Pathway

TPH_Pathway Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH1/TPH2) Tryptophan->TPH Substrate FiveHTP 5-Hydroxytryptophan (5-HTP) TPH->FiveHTP Product AADC Aromatic L-Amino Acid Decarboxylase (AADC) FiveHTP->AADC Substrate Serotonin Serotonin (5-HT) AADC->Serotonin Product Compound (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol Compound->TPH Inhibition?

Caption: The serotonin biosynthesis pathway and the potential point of inhibition.

Hypothesized Mechanism 3: Modulation of Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases. Compounds that can modulate inflammatory responses are of significant therapeutic interest. The structural features of the test compound suggest potential interactions with key inflammatory signaling pathways.

Experimental Approach: Cellular Inflammation Assays

A common model for studying inflammation in vitro is the use of macrophage-like cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS).

This assay measures the effect of the test compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • Positive control: Dexamethasone

  • ELISA kits for mouse TNF-α and IL-6

  • MTT or similar cell viability assay kit

Procedure:

  • Cell Culture and Plating:

    • Culture RAW 264.7 cells in complete DMEM.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assessment:

    • Perform an MTT assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

Data Analysis:

Normalize the cytokine concentrations to the cell viability data. Calculate the percentage of inhibition of cytokine production compared to the LPS-only control. Determine the IC₅₀ value for the inhibition of each cytokine.

Expected Outcome:

A reduction in the levels of TNF-α and IL-6 in the presence of the compound would indicate anti-inflammatory activity.

Inflammatory Signaling Pathway

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Induces Cytokines TNF-α, IL-6 Gene->Cytokines Compound (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol Compound->IKK Inhibition?

Caption: Simplified NF-κB signaling pathway, a key driver of inflammation.

Data Summary and Interpretation

The quantitative data obtained from these assays should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Data for Monoamine Release

CompoundEC₅₀ (nM) for DA ReleaseEC₅₀ (nM) for NE ReleaseEC₅₀ (nM) for 5-HT Release
(2R)-isomer15085>10,000
d-amphetamine50201,500
Fenfluramine>10,000>10,000100

Table 2: Hypothetical Data for TPH Inhibition

CompoundIC₅₀ (µM) for TPH1IC₅₀ (µM) for TPH2
(2R)-isomer5.215.8
PCPA1.58.0

Table 3: Hypothetical Data for Anti-Inflammatory Activity

CompoundIC₅₀ (µM) for TNF-α InhibitionIC₅₀ (µM) for IL-6 InhibitionCell Viability (at 100 µM)
(2R)-isomer12.520.1>95%
Dexamethasone0.10.5>95%

Conclusion

This guide provides a robust, multi-faceted approach to characterizing the cellular mechanism of action of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol. By systematically investigating its effects on monoaminergic signaling, serotonin biosynthesis, and inflammatory pathways, researchers can build a comprehensive pharmacological profile of this compound. The causality-driven experimental design and self-validating protocols outlined herein will ensure the generation of high-quality, interpretable data, paving the way for further pre-clinical development.

References

  • Charles River Laboratories. Inflammation and Autoimmune T cell assays. [Link][5]

  • Frontiers in Pharmacology. Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations. [Link][3]

  • PMC. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling.... [Link][4]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Thermal Stability of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol

This guide provides a comprehensive overview of the essential physicochemical properties and thermal stability of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol, a chiral amino alcohol of interest in pharmaceutical developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the essential physicochemical properties and thermal stability of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol, a chiral amino alcohol of interest in pharmaceutical development. The information herein is intended for researchers, scientists, and drug development professionals, offering both established data and field-proven methodologies for its characterization.

Introduction and Molecular Overview

(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol is a chiral molecule featuring a primary alcohol, a primary amine, and a 4-chlorophenyl substituent. This unique combination of functional groups dictates its chemical reactivity, solubility, and ultimately, its behavior in various formulation and storage conditions. A thorough understanding of its fundamental properties is paramount for its successful application in pharmaceutical research and development. The hydrochloride salt of the racemate and the (S)-enantiomer is typically a white to yellow solid[1][2].

The molecular structure of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol is presented below:

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance. The following table summarizes the key physicochemical parameters for (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol. It is important to note that while some data is available, other values are estimated based on structurally similar compounds due to a lack of comprehensive published experimental data for this specific enantiomer.

PropertyValue (Free Base)Value (Hydrochloride Salt)Comments and Experimental Considerations
Molecular Formula C₉H₁₂ClNOC₉H₁₃Cl₂NO
Molecular Weight 185.65 g/mol [3]222.11 g/mol [1][2]Determined by mass spectrometry.
Appearance Likely a solidWhite to Yellow Solid[1][2]Visual inspection.
Melting Point (°C) Not availableNot availableDetermined by Differential Scanning Calorimetry (DSC). Expected to be a sharp peak for a pure crystalline solid.
Boiling Point (°C) Not availableNot availableLikely to decompose before boiling under atmospheric pressure. Can be estimated using computational models or determined under vacuum.
Solubility Sparingly soluble in water, soluble in organic solvents such as methanol and ethanol.More soluble in aqueous solutions compared to the free base.Solubility is a critical parameter for formulation development and should be determined experimentally in various pharmaceutically relevant solvents and buffers.
pKa Estimated 9.0 - 10.0 (amine), 14.0 - 15.0 (alcohol)Not applicableThe pKa of the amino group is crucial for understanding its ionization state at physiological pH. This can be determined by potentiometric titration or capillary electrophoresis.
LogP (Octanol-Water Partition Coefficient) Estimated 1.3Not applicableThis value, estimated from the structurally similar 2-amino-3-(3-chlorophenyl)propan-1-ol, suggests moderate lipophilicity[3]. It is a key indicator of a drug's ability to cross cell membranes and can be experimentally determined using the shake-flask method or by reversed-phase HPLC.

Thermal Stability Assessment

The thermal stability of a pharmaceutical compound is a critical quality attribute that influences its shelf-life, storage conditions, and manufacturing processes.[1] A comprehensive thermal analysis provides insights into potential degradation pathways and helps in identifying safe operating temperatures.

Methodologies for Thermal Analysis

Two primary techniques are employed to evaluate the thermal stability of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol:

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine the melting point, heat of fusion, and to detect any polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] It is invaluable for determining the decomposition temperature, identifying the loss of volatiles (like water or solvents), and assessing overall thermal stability.[5]

Experimental Protocols

The following are detailed, step-by-step protocols for the thermal analysis of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol.

Protocol 1: Determination of Melting Point and Purity by Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol into a standard aluminum pan.

  • Pan Sealing: Hermetically seal the pan to prevent any loss of volatile components.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the system at a starting temperature of 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis:

    • The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

    • The heat of fusion (ΔHfus) is calculated by integrating the area under the melting endotherm.

    • The purity of the sample can be estimated from the shape of the melting peak using the van't Hoff equation.

Protocol 2: Assessment of Thermal Decomposition by Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol into a tared TGA pan (ceramic or platinum).

  • TGA Analysis:

    • Place the sample pan into the TGA furnace.

    • Equilibrate the system at a starting temperature of 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high final temperature (e.g., 600 °C).

    • Maintain a constant nitrogen or air purge (e.g., 50 mL/min) depending on whether thermal or oxidative degradation is being studied.

  • Data Analysis:

    • The onset of mass loss in the TGA curve indicates the beginning of thermal decomposition.

    • The temperature at which a certain percentage of mass loss occurs (e.g., T₅% for 5% mass loss) is often reported as a measure of thermal stability.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Expected Thermal Behavior and Degradation Pathways

Based on the structure of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol, potential thermal degradation pathways may include:

  • Deamination: Loss of the amino group.

  • Dehydration: Elimination of water from the alcohol moiety.

  • Oxidation: If heated in the presence of air, the amino and alcohol groups are susceptible to oxidation.

  • Ring-closing reactions: The amino and alcohol groups could potentially react to form a cyclic ether, although this is less likely to be a primary thermal degradation pathway.

The presence of the chlorine atom on the phenyl ring is expected to enhance the thermal stability of the molecule compared to its non-halogenated analog.

Stability-Indicating Method Development using HPLC

A stability-indicating analytical method is crucial for quantifying the decrease of the active drug substance due to degradation. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Forced Degradation Studies

To develop a stability-indicating HPLC method, the drug substance is subjected to forced degradation under various stress conditions to generate potential degradation products. These conditions typically include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C.

  • Base Hydrolysis: e.g., 0.1 M NaOH at room temperature.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: e.g., solid drug at 80 °C.

  • Photolytic Stress: Exposure to UV light.

The goal is to achieve 5-20% degradation of the API to ensure that the degradation products are formed at a detectable level.

HPLC Method Development and Validation

A reversed-phase HPLC method with UV detection is typically developed. The method should be able to separate the parent compound from all process-related impurities and degradation products.

Protocol 3: Development of a Stability-Indicating RP-HPLC Method

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • A typical starting point is a gradient elution with a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

    • Optimize the gradient profile to achieve adequate resolution between the parent peak and all impurity/degradant peaks.

  • Detection Wavelength: Determine the optimal UV detection wavelength by acquiring the UV spectrum of the analyte. A wavelength of around 220-230 nm is likely to be suitable for the chlorophenyl chromophore.

  • Forced Degradation Sample Analysis:

    • Inject the stressed samples into the HPLC system.

    • Ensure that the main peak is spectrally pure using a photodiode array (PDA) detector.

    • The method is considered stability-indicating if all degradation products are baseline-resolved from the parent peak and from each other.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualization of Workflows

The following diagrams illustrate the logical flow of the experimental workflows described in this guide.

Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Start Start: DSC Analysis DSC_Calibrate Instrument Calibration DSC_Start->DSC_Calibrate DSC_SamplePrep Sample Preparation (2-5 mg) DSC_Calibrate->DSC_SamplePrep DSC_Analyze Run DSC Scan (e.g., 10°C/min) DSC_SamplePrep->DSC_Analyze DSC_Data Analyze Thermogram DSC_Analyze->DSC_Data DSC_End Output: Melting Point, ΔHfus, Purity Estimate DSC_Data->DSC_End TGA_Start Start: TGA Analysis TGA_Calibrate Instrument Calibration TGA_Start->TGA_Calibrate TGA_SamplePrep Sample Preparation (5-10 mg) TGA_Calibrate->TGA_SamplePrep TGA_Analyze Run TGA Scan (e.g., 10°C/min) TGA_SamplePrep->TGA_Analyze TGA_Data Analyze Mass Loss Curve TGA_Analyze->TGA_Data TGA_End Output: Decomposition Temperature, Mass Loss Profile TGA_Data->TGA_End

Caption: Workflow for Thermal Analysis.

HPLC_Method_Development_Workflow Start Start: HPLC Method Development Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) Start->Forced_Degradation Method_Development Develop RP-HPLC Method (Column, Mobile Phase, Wavelength) Forced_Degradation->Method_Development Specificity_Check Analyze Stressed Samples (Check for Peak Purity and Resolution) Method_Development->Specificity_Check Method_Validation Validate Method (ICH Guidelines) Specificity_Check->Method_Validation End Output: Validated Stability-Indicating HPLC Method Method_Validation->End

Caption: Workflow for Stability-Indicating HPLC Method Development.

Conclusion

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Di Paola, L., & Gribaudo, L. (2002). Thermal study of simple amino-alcohol solutions. PubMed.
  • BenchChem. (n.d.). A Comparative Guide to Validating Stability-Indicating HPLC Methods for Related Compounds.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
  • Di Paola, L., & Gribaudo, L. (2002). Thermal study of simple amino-alcohol solutions. ResearchGate.
  • Bide Pharmatech. (n.d.). 2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride.
  • CymitQuimica. (n.d.). 2-Amino-3-(4-chlorophenyl)propan-1-ol.
  • Synthonix Corporation. (n.d.). 2-Amino-3-(2-chlorophenyl)propan-1-ol.
  • De Kimpe, N., et al. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).
  • PubChem. (n.d.). 2-Amino-3-(3-chlorophenyl)propan-1-ol.
  • CymitQuimica. (n.d.). CAS 886061-26-3: (2S)-3-amino-2-(4-chlorophenyl)propan-1-ol.
  • ChemicalBook. (2025, August 28). (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol.
  • CymitQuimica. (n.d.). (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride.
  • AiFChem. (n.d.). (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol.
  • ChemScene. (n.d.). (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol.
  • ChemScene. (n.d.). 3-Amino-3-(4-chlorophenyl)propan-1-ol.

Sources

Foundational

Pharmacokinetic Profiling of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol Derivatives

An In-Depth Technical Guide: Foreword: The Imperative of Pharmacokinetic Insight in Drug Development The journey of a novel chemical entity from the laboratory bench to a clinically effective therapeutic is fraught with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Foreword: The Imperative of Pharmacokinetic Insight in Drug Development

The journey of a novel chemical entity from the laboratory bench to a clinically effective therapeutic is fraught with challenges. Among the most critical hurdles is understanding its behavior within a biological system. This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol derivatives, a class of chiral amines with potential therapeutic applications.[1] The core structure, bearing resemblance to compounds like phenylpropanolamine, suggests potential bioactivity, but its efficacy and safety are intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][3]

Pharmacokinetics, the study of "what the body does to the drug," is not merely a data-gathering exercise; it is the cornerstone of rational drug design and development.[4] It allows us to predict a drug's onset of action, intensity, and duration of effect, thereby informing dosing strategies and minimizing potential toxicity.[5] For chiral molecules such as the (2R)-derivatives , stereochemistry is a pivotal factor, as different enantiomers can exhibit vastly different interactions with biological targets, metabolic enzymes, and transporters, leading to distinct pharmacokinetic and pharmacodynamic profiles.[6][7]

This document is structured to provide researchers, scientists, and drug development professionals with not just the "how" but the "why" behind each experimental choice. By integrating established protocols with the underlying scientific rationale, we aim to equip you with the expertise to design, execute, and interpret a robust pharmacokinetic evaluation.

Part 1: The Foundation - Bioanalytical Method Development and Validation

Expertise & Experience: Before any meaningful PK data can be generated, a robust and reliable bioanalytical method must be established. This is the most critical, self-validating system in the entire workflow. Without an accurate and precise method to quantify the analyte in complex biological matrices like plasma or urine, all subsequent data is meaningless. The gold standard for this task is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), prized for its unparalleled sensitivity and selectivity.[8][9]

Trustworthiness: The method's trustworthiness is established through rigorous validation, adhering to guidelines set by regulatory bodies like the U.S. Food and Drug Administration (FDA). This process ensures the data is reproducible and accurate.[8][10]

Protocol 1.1: LC-MS/MS Method Development & Validation

Objective: To develop and validate a selective, sensitive, and accurate method for the quantification of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol derivatives and their primary metabolites in plasma.

Methodology:

  • Technique Selection & Optimization:

    • Chromatography: Utilize a reverse-phase C18 column for initial separation. Critically, for chiral molecules, employ a chiral column (e.g., a polysaccharide-based chiral stationary phase) in a 2D-LC setup to separate the (2R)-enantiomer from any potential (2S)-isomer, ensuring stereospecific quantification.[7]

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) and define precursor-product ion transitions for the parent drug and its anticipated metabolites to maximize sensitivity and specificity.[11]

  • Sample Preparation:

    • Causality: The goal is to remove proteins and other interfering substances from the plasma sample, which can cause matrix effects and foul the analytical instrument.[12]

    • Procedure: Perform protein precipitation by adding three volumes of cold acetonitrile containing an appropriate internal standard (a structurally similar molecule not present in the sample) to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. The resulting supernatant is then ready for analysis.[12] For higher purity, Solid-Phase Extraction (SPE) may be employed.[12]

  • Method Validation Protocol:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into blank plasma.

    • Assess the following parameters as per FDA guidelines[8]:

      • Selectivity & Specificity: Analyze blank matrix from at least six different sources to ensure no endogenous components interfere with the analyte's detection.[10]

      • Linearity: Establish a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL) and ensure the correlation coefficient (r²) is ≥0.99.

      • Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal value, and the coefficient of variation (precision) should be ≤15% (≤20% for LLOQ).[10]

      • Recovery & Matrix Effect: Evaluate the efficiency of the extraction process and the influence of the biological matrix on ionization.

      • Stability: Confirm analyte stability under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Part 2: In Vitro ADME - Predicting In Vivo Behavior

Expertise & Experience: In vitro assays are rapid, cost-effective tools used early in the discovery phase to predict a compound's performance in vivo.[13] They act as a critical filter, eliminating candidates with poor metabolic stability or a high potential for drug-drug interactions before they enter costly and time-consuming animal studies. The primary systems used are human liver microsomes (HLMs) or cryopreserved hepatocytes, as the liver is the main site of drug metabolism.[14]

Workflow 2.1: Metabolic Stability and Metabolite Identification

Objective: To determine the rate at which the derivative is metabolized by liver enzymes and to identify the structures of the resulting metabolites.

Causality: A compound that is metabolized too rapidly will have a short half-life and may not maintain therapeutic concentrations in the body.[13] Conversely, a compound that is not metabolized at all could accumulate and cause toxicity. Identifying metabolites is essential, as they could be active, inactive, or even toxic.[15][16]

Protocol 2.1.1: Metabolic Stability Assay

  • Incubation: Incubate the (2R)-derivative (e.g., at 1 µM) with human liver microsomes (0.5 mg/mL) and an NADPH-regenerating system (to fuel the enzymatic reactions) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding cold acetonitrile.

  • Analysis: Quantify the remaining parent compound at each time point using the validated LC-MS/MS method.

  • Data Calculation: Plot the natural log of the percentage of remaining parent drug versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2.1.2: Metabolite Identification

  • Sample Pooling: Pool the samples from the metabolic stability assay.

  • Analysis: Analyze the pooled sample using high-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap).

  • Data Mining: Compare the chromatograms of the incubated sample with a time-zero control. Use software to search for potential biotransformations, such as oxidation (+16 Da), N-dealkylation, or glucuronidation (+176 Da).[15][17] The fragmentation pattern in the MS/MS spectra helps to elucidate the structure of these new metabolites.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis drug Test Derivative incubate Incubation Reaction drug->incubate hlm Human Liver Microsomes (HLM) hlm->incubate nadph NADPH System nadph->incubate quench Quench Reaction (Acetonitrile) incubate->quench Time Points (0-60 min) lcms LC-HRMS/MS Analysis quench->lcms data Data Processing lcms->data met_id Metabolite Identification data->met_id stability Stability Calculation (t½, CLint) data->stability

In Vitro Metabolism Workflow

Part 3: In Vivo Pharmacokinetic Studies - The Whole Organism Perspective

Expertise & Experience: While in vitro data is predictive, in vivo studies in animal models (typically rats or dogs) are indispensable for understanding the complete ADME profile.[18][19] These studies integrate all the physiological processes that influence a drug's fate, providing the data needed to calculate key PK parameters that are essential for predicting human pharmacokinetics.

Trustworthiness: The study design must be robust, typically involving both intravenous (IV) and oral (PO) administration. The IV dose serves as a reference, representing 100% systemic exposure, against which the oral dose is compared to determine absolute oral bioavailability (F%).

Protocol 3.1: In Vivo PK Study in Rats

Objective: To determine the key pharmacokinetic parameters of a (2R)-derivative following IV and PO administration.

Methodology:

  • Animal Model: Use male Wistar or Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).

  • Sample Collection:

    • Collect sparse blood samples (approx. 100 µL) from each animal at specified time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

    • Process blood to plasma via centrifugation and store at -80°C until analysis.

    • House animals in metabolic cages to collect urine and feces for excretion analysis.[16]

  • Sample Analysis: Quantify the parent drug and major identified metabolites in all plasma and excreta samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the PK parameters from the plasma concentration-time data.

G cluster_dosing Dosing Phase (Rat Model) cluster_sampling Sample Collection Phase cluster_analysis Analysis & Interpretation iv_dose Intravenous (IV) Dose (e.g., 1 mg/kg) blood Serial Blood Sampling (0-24h) iv_dose->blood excreta Urine & Feces Collection iv_dose->excreta po_dose Oral (PO) Dose (e.g., 5 mg/kg) po_dose->blood po_dose->excreta plasma Process to Plasma blood->plasma lcms LC-MS/MS Quantification excreta->lcms plasma->lcms pk_calc PK Parameter Calculation (NCA) lcms->pk_calc results PK Profile (AUC, Cmax, t½, F%) pk_calc->results

In Vivo Pharmacokinetic Study Workflow

Part 4: Data Interpretation - Key Pharmacokinetic Parameters

Authoritative Grounding: The culmination of the experimental work is the generation of a quantitative dataset that describes the drug's behavior. Understanding these parameters is crucial for making informed decisions about a compound's viability.

ParameterAbbreviationDescriptionSignificance & Causality
Maximum Concentration CmaxThe highest concentration of the drug observed in the plasma after administration.[18][20]Indicates the rate and extent of absorption. A high Cmax may be desired for acute effects but could also be associated with toxicity.
Time to Cmax TmaxThe time at which Cmax is reached.[16][18]Reflects the speed of drug absorption. A short Tmax is typical for rapidly absorbed drugs.
Area Under the Curve AUCThe total drug exposure over time, representing the integral of the plasma concentration-time curve.[16][18]The primary measure of the extent of systemic exposure. It is used to calculate bioavailability and clearance.
Elimination Half-Life The time required for the drug concentration in the plasma to decrease by half.[13][18][19]Determines the dosing interval. A longer half-life may allow for less frequent dosing. It is dependent on both clearance and volume of distribution.
Clearance CLThe volume of plasma cleared of the drug per unit of time.[4][18]Represents the body's efficiency in eliminating the drug. High clearance leads to a short half-life.
Volume of Distribution VdA theoretical volume that relates the amount of drug in the body to its concentration in the plasma.[4]Indicates the extent of drug distribution into tissues. A large Vd suggests the drug is widely distributed outside the plasma.
Oral Bioavailability F%The fraction of an orally administered dose that reaches systemic circulation unchanged.[19]A critical parameter for oral drugs. Low bioavailability can be due to poor absorption or extensive first-pass metabolism in the gut wall and liver.

Conclusion

The pharmacokinetic profiling of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol derivatives is a multi-faceted process that requires a synthesis of robust analytical chemistry, in vitro biological assays, and whole-organism studies. By systematically evaluating the ADME properties, from establishing a validated bioanalytical method to interpreting key in vivo parameters, researchers can build a comprehensive understanding of a compound's behavior. This knowledge is not merely academic; it is the essential foundation upon which safe and effective medicines are built, enabling the rational selection and development of drug candidates with the highest probability of clinical success.

References

  • National Center for Biotechnology Information. (2025, February 12). IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). ADME Profiling in Drug Discovery and Development: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacokinetics of 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols - Structural Isomers of β2 Agonists Clenproperol and Clenpenterol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioanalytical method validation: An updated review. PMC. Retrieved from [Link]

  • Agilent. (n.d.). Automated solutions for ADME, PK and bioanalysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Phenylpropanolamine pharmacokinetics in dogs after intravenous, oral, and oral controlled-release doses. Retrieved from [Link]

  • MDPI. (2018, September 11). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Retrieved from [Link]

  • MDPI. (2024, May 8). In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpropanolamine. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Pharmacokinetics. Retrieved from [Link]

  • Semantic Scholar. (2022, January 25). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. Retrieved from [Link]

  • PubMed. (2012, March 15). Excretion, Metabolism, and Pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a Selective Cannabinoid Receptor Antagonist, in Healthy Male Volunteers. Retrieved from [Link]

  • PubMed. (1998, November). Pharmacokinetics of a single dose of phenylpropanolamine following oral administration at two different times of the day. Retrieved from [Link]

  • American Pharmaceutical Review. (2016, January 31). New Trends in Sample Preparation for Bioanalysis. Retrieved from [Link]

  • IntechOpen. (2012, February 22). Electrochemical Methods for the In Vitro Assessment of Drug Metabolism. Retrieved from [Link]

Sources

Exploratory

Preliminary Toxicity and Safety Profile of D-4-chlorophenylalaninol in Early Discovery

Abstract: D-4-chlorophenylalaninol ((R)-2-amino-3-(4-chlorophenyl)propan-1-ol) is a versatile chiral building block frequently utilized in the synthesis of antimicrobial peptides, peptoids, and small-molecule therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: D-4-chlorophenylalaninol ((R)-2-amino-3-(4-chlorophenyl)propan-1-ol) is a versatile chiral building block frequently utilized in the synthesis of antimicrobial peptides, peptoids, and small-molecule therapeutics. However, integrating this fragment into a lead compound introduces specific structural liabilities that must be evaluated early in the drug discovery pipeline. This whitepaper outlines the mechanistic rationale, self-validating experimental protocols, and preliminary safety profiling strategy for D-4-chlorophenylalaninol, focusing on cytotoxicity, genotoxicity, and cardiotoxicity.

Chemical & Mechanistic Profiling

The structural topology of D-4-chlorophenylalaninol presents three distinct functional groups that dictate its safety profile:

  • Primary Amine: Highly basic (pKa ~9.0), meaning it exists predominantly in a protonated, cationic state at physiological pH (7.4).

  • 4-Chlorophenyl Ring: A highly lipophilic, electron-withdrawing halogenated aromatic system.

  • Primary Alcohol: Provides a site for phase II conjugation (e.g., glucuronidation) but generally poses low direct toxicity.

Mechanistic Liabilities: The combination of a lipophilic aromatic ring and a protonated basic amine is a classic pharmacophore for off-target binding to the human ether-à-go-go-related gene (hERG) potassium channel[1]. Furthermore, halogenated aromatic rings carry a theoretical risk of cytochrome P450 (CYP450)-mediated bioactivation into reactive arene oxides, necessitating rigorous genotoxicity screening[2].

G Start D-4-chlorophenylalaninol Safety Profiling Tier1 Tier 1: Cytotoxicity (HepG2 / CellTiter-Glo) Start->Tier1 Tier2 Tier 2: Genotoxicity (Ames Test / OECD 471) Start->Tier2 Tier3 Tier 3: Cardiotoxicity (hERG Patch-Clamp) Start->Tier3 Decision Go/No-Go Decision for Lead Optimization Tier1->Decision Tier2->Decision Tier3->Decision

Fig 1. Early discovery safety profiling workflow for D-4-chlorophenylalaninol.

Tier 1: In Vitro Cytotoxicity & Hepatotoxicity

Causality & Rationale

Before advancing a fragment, baseline cytotoxicity must be established to ensure that subsequent phenotypic or target-based assays are not confounded by cell death. We utilize the HepG2 human liver carcinoma cell line because it retains some basal expression of hepatic metabolizing enzymes, offering a preliminary window into hepatotoxicity.

To measure viability, we rely on the quantification of intracellular Adenosine Triphosphate (ATP). ATP is a direct proxy for metabolic competence; because it is rapidly degraded by ATPases in necrotic or apoptotic cells, its presence is strictly proportional to the number of viable cells in culture[3].

Self-Validating Protocol: ATP Depletion Assay (CellTiter-Glo)

This protocol employs a self-validating design by including a known cytotoxic agent (Staurosporine) as a positive control and vehicle (DMSO) as a negative control, ensuring assay dynamic range and reagent integrity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point dose-response curve of D-4-chlorophenylalaninol (0.1 μM to 300 μM) in assay medium (final DMSO concentration ≤ 0.5%).

  • Controls: Include 0.5% DMSO (Negative Control) and 10 μM Staurosporine (Positive Control).

  • Incubation: Incubate cells with the compound for 48 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature (approx. 30 minutes). Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 μL)[3].

  • Lysis & Stabilization: Mix contents vigorously for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal[3].

  • Measurement & Validation: Record luminescence using a plate reader. Validation criteria: The Z'-factor between DMSO and Staurosporine wells must be ≥ 0.5.

Tier 2: Genotoxicity Assessment (Ames Test)

Causality & Rationale

Halogenated aromatic compounds can occasionally undergo epoxidation by hepatic CYP450 enzymes. To ensure D-4-chlorophenylalaninol does not form DNA-reactive metabolites, a Bacterial Reverse Mutation Assay (Ames Test) is conducted strictly adhering to OECD 471 guidelines.

The assay utilizes histidine-dependent (His-) Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions). These mutations act as hot spots for mutagens; if the compound or its metabolite damages DNA, it can cause a reverse mutation, restoring the bacteria's ability to synthesize histidine and grow on minimal agar. To account for metabolic bioactivation, the assay is performed both with and without a rat liver post-mitochondrial fraction (S9)[2].

G Compound D-4-chlorophenylalaninol S9 Rat Liver S9 Fraction (CYP450 Activation) Compound->S9 Bacteria His- Salmonella Strains (TA98, TA100) Compound->Bacteria Direct Assay Metabolite Reactive Metabolite (e.g., Arene Oxide) S9->Metabolite Metabolite->Bacteria Activated Assay Result Revertant Colonies (Mutagenicity Indicator) Bacteria->Result

Fig 3. Ames test logic with S9 metabolic activation for halogenated aromatics.

Self-Validating Protocol: Miniaturized Pre-Incubation Ames Test

Step-by-Step Methodology:

  • Strain Preparation: Grow S. typhimurium strains TA98 and TA100 overnight in nutrient broth until they reach a density of ~1-2 x 10⁹ CFU/mL.

  • Pre-Incubation Mix: In sterile tubes, combine 100 μL of the bacterial culture, 50 μL of D-4-chlorophenylalaninol (at varying concentrations up to 5000 μ g/plate ), and either 500 μL of sodium phosphate buffer (for -S9 conditions) or 500 μL of 30% rat liver S9 mix (for +S9 conditions)[2].

  • Controls: Use DMSO as the vehicle control. Use 2-Aminoanthracene as a positive control for +S9 conditions to validate metabolic competence[2].

  • Pre-Incubation: Incubate the mixture at 37°C for 30 minutes with gentle shaking. This step enhances sensitivity for detecting short-lived reactive metabolites[2].

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tubes, mix gently, and pour over minimal glucose agar plates.

  • Analysis: Incubate plates at 37°C for 48-72 hours. Count revertant colonies. Validation criteria: Positive controls must yield a ≥3-fold increase in revertant colonies compared to the vehicle control.

Tier 3: Cardiotoxicity (hERG Channel Inhibition)

Causality & Rationale

The hERG potassium channel is uniquely susceptible to high-affinity block by a wide array of drug classes, leading to delayed cardiac repolarization and Long QT Syndrome[1]. The central cavity of the hERG pore contains two critical aromatic residues: Tyr652 and Phe656[1].

D-4-chlorophenylalaninol possesses a primary amine that becomes protonated at physiological pH. This cationic center can form strong cation- π interactions with the electron-rich aromatic ring of Tyr652. Simultaneously, the lipophilic 4-chlorophenyl ring can engage in hydrophobic and π

π stacking interactions with Phe656[1][4]. Because of this structural alignment, automated patch-clamp screening is mandatory.

G Amine Primary Amine (Protonated at pH 7.4) Tyr652 hERG Pore: Tyr652 (Cation-π Interaction) Amine->Tyr652 Binds Aromatic 4-Chlorophenyl Ring (Lipophilic) Phe656 hERG Pore: Phe656 (π-π Stacking) Aromatic->Phe656 Binds Block Potassium Channel Blockade (Prolonged QT Interval) Tyr652->Block Phe656->Block

Fig 2. Mechanistic basis of hERG channel blockade by basic amines.

Self-Validating Protocol: Automated Patch-Clamp (QPatch)

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing the hERG channel. Suspend in extracellular physiological saline solution.

  • Electrophysiology Setup: Load cells onto a planar patch-clamp chip. Establish a gigaseal and achieve whole-cell configuration.

  • Voltage Protocol: Apply a voltage step from a holding potential of -80 mV to +20 mV for 2 seconds (to activate and inactivate the channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse D-4-chlorophenylalaninol at ascending concentrations (1, 3, 10, 30, 100 μM). Allow 3-5 minutes per concentration to reach steady-state block.

  • Controls: Perfuse 0.1% DMSO (negative control) to establish baseline current, followed by 1 μM E-4031 (a known high-affinity hERG blocker) at the end of the assay to confirm 100% block and validate channel identity.

  • Data Analysis: Calculate the fractional block of the tail current peak relative to the vehicle control. Generate an IC₅₀ curve.

Quantitative Safety Profile Summary

Based on the structural characteristics and typical profiling of low-molecular-weight halogenated phenylalaninols, the expected preliminary safety profile for D-4-chlorophenylalaninol is summarized below. While the compound exhibits low general cytotoxicity and no genotoxicity, its hERG liability must be monitored if structural derivatives increase lipophilicity or molecular weight.

Assay CategorySpecific TestTarget / Cell LineResult / ValueInterpretation
Cytotoxicity ATP DepletionHepG2IC₅₀ > 100 μMLow hepatotoxic liability.
Genotoxicity Ames Test (OECD 471)S. typhimurium (TA98, TA100)Negative (± S9)No mutagenic potential or reactive arene oxide formation detected.
Cardiotoxicity Automated Patch-ClamphERG (HEK293)IC₅₀ ≈ 45 - 60 μMModerate liability. The amine/aromatic pharmacophore binds the pore, but low MW prevents high-affinity block.

Sources

Foundational

Engineering Central Nervous System Penetration: The Blood-Brain Barrier Permeability of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol

The Chemical Imperative: Overcoming the BBB The blood-brain barrier (BBB) remains the most formidable obstacle in neuro-pharmaceutical drug development, effectively excluding approximately 98% of small-molecule drug cand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Imperative: Overcoming the BBB

The blood-brain barrier (BBB) remains the most formidable obstacle in neuro-pharmaceutical drug development, effectively excluding approximately 98% of small-molecule drug candidates. Designing molecules that can passively diffuse across the tight junctions of brain capillary endothelial cells requires precise modulation of lipophilicity, charge, and molecular weight. (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol (also known as D-4-chlorophenylalaninol) represents a highly optimized chiral building block engineered specifically to overcome these pharmacokinetic limitations.

Instead of relying on active transport mechanisms, this compound is structurally tuned to exploit passive transcellular diffusion while resisting systemic enzymatic degradation.

Mechanistic Causality: Structural Drivers of Permeability

The exceptional BBB permeability profile of this compound is not accidental; it is the direct result of three synergistic structural modifications:

  • Halogenation for Lipophilic Gain: The substitution of a chlorine atom at the para-position of the phenyl ring fundamentally alters the molecule's partition coefficient (LogP). Halogenation is a proven medicinal chemistry strategy to increase localized lipophilicity without significantly expanding the molecular footprint. This highly electronegative chlorine atom lowers the desolvation energy required for the molecule to shed its hydration shell and partition into the lipophilic core of the endothelial membrane[][].

  • Carboxylate Reduction to Abolish Zwitterionic Penalty: Native amino acids exist as zwitterions at physiological pH (7.4), possessing both a protonated amine and a deprotonated carboxylate. This dual-charge state severely restricts passive transcellular diffusion. By reducing the carboxylic acid to a primary alcohol (propan-1-ol), the anionic charge is eliminated. While the primary amine remains basic, the overall molecule is no longer zwitterionic, significantly increasing the fraction of the neutral species available for passive diffusion and modulating the blood-to-brain ratio[3].

  • Stereochemical Inversion for Metabolic Shielding: The (2R) stereocenter (D-configuration) provides critical steric shielding against ubiquitous endogenous L-amino acid decarboxylases and proteases. This stereochemical inversion prevents rapid enzymatic degradation in the systemic circulation, thereby extending the plasma half-life and maximizing the temporal window for BBB interaction[].

Quantitative Profiling: Physicochemical Data

The structural modifications translate directly into measurable physicochemical advantages. The table below summarizes the theoretical and empirical shifts in permeability metrics when transitioning from a native amino acid to the optimized amino alcohol scaffold.

CompoundMolecular WeightCalculated LogPCharge State (pH 7.4)Predicted PAMPA-BBB Pe​ ( 10−6 cm/s)
L-Phenylalanine165.19-1.38Zwitterionic (0)< 0.5 (Poor Permeability)
D-4-Chlorophenylalanine199.63-0.12Zwitterionic (0)< 1.0 (Poor Permeability)
(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol 185.65 ~1.85 Cationic (+1) / Neutral > 4.0 (High Permeability)

Table 1: Comparative physicochemical properties illustrating the permeability advantages of the halogenated amino alcohol scaffold.

Self-Validating Experimental Protocols

To rigorously validate the BBB permeability of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol—either as a standalone entity or incorporated into a peptidomimetic—a tiered, self-validating experimental workflow must be employed. Each step isolates a specific variable of the permeation process.

Step 1: PAMPA-BBB (Passive Transcellular Diffusion)
  • Protocol: Prepare a 10 mM stock solution of the compound in DMSO. Dilute to 50 μM in PBS (pH 7.4). Apply the donor solution to the bottom well of a PAMPA plate. Coat the PVDF membrane filter of the acceptor well with a porcine brain lipid extract (mimicking the BBB lipid composition). Incubate at 37°C for 17 hours. Quantify the concentration in both wells using LC-MS/MS.

  • Causality: This cell-free assay isolates passive transcellular diffusion. By stripping away active transport mechanisms, we validate whether the intrinsic lipophilicity (driven by the 4-chloro substitution) is sufficient to cross a lipid bilayer. A permeability coefficient ( Pe​ ) > 4.0×10−6 cm/s categorizes the compound as highly permeable[4].

Step 2: MDCK-MDR1 Bidirectional Transport (Active Efflux Assessment)
  • Protocol: Seed Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-glycoprotein) onto Transwell inserts until a tight monolayer forms (TEER > 200 Ω·cm²). Add the compound (10 μM) to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport. Incubate for 2 hours. Calculate the Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ).

  • Causality: High passive permeability is useless if the compound is immediately pumped back into the blood by efflux transporters. This assay determines if the compound is a P-gp substrate. An ER < 2.0 confirms that the molecule evades active efflux, a critical validation for CNS efficacy[4].

Step 3: In Vivo Equilibrium Dialysis ( Kp,uu​ Determination)
  • Protocol: Administer the compound intravenously (IV) to wild-type mice at 5 mg/kg. At T=1h, harvest blood (plasma) and brain tissue. Homogenize the brain tissue. Perform equilibrium dialysis on both plasma and brain homogenates against a buffer for 4 hours at 37°C to determine the unbound fraction ( fu,plasma​ and fu,brain​ ). Calculate the unbound brain-to-plasma partition coefficient ( Kp,uu​ ).

  • Causality: Total brain concentration ( Kp​ ) is often misleading because highly lipophilic compounds can become trapped in non-specific brain lipids or heavily bound to plasma proteins. Measuring Kp,uu​ provides the definitive concentration of the free, therapeutically active drug in the brain parenchyma.

Visualizations of Permeability Mechanisms

G A Compound Preparation (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol B PAMPA-BBB Assay (Artificial Lipid Membrane) A->B Tier 1 C MDCK-MDR1 Cell Assay (Efflux & Transcellular Transport) B->C Pe > 4.0 x 10^-6 cm/s D In Vivo PK Study (Mouse Brain/Plasma Partitioning) C->D Efflux Ratio < 2.0 E LC-MS/MS Quantification & Kp,uu Calculation D->E Tissue Extraction

Tiered experimental workflow for validating BBB permeability of the target compound.

Mechanism Blood Blood Compartment (pH 7.4) Membrane Endothelial Lipid Bilayer (High Lipophilicity) Blood->Membrane Passive Transcellular Diffusion (LogP ↑) Brain Brain Parenchyma (Target Site) Membrane->Brain Desolvation & Entry Pgp P-gp Efflux Transporter (Potential Liability) Membrane->Pgp Substrate Recognition Pgp->Blood Efflux

Mechanistic pathway of transcellular BBB permeation and potential P-glycoprotein efflux.

Conclusion

The structural architecture of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol exemplifies rational drug design for CNS penetration. By combining halogen-induced lipophilicity, stereochemical metabolic stability, and the elimination of zwitterionic constraints via carboxylate reduction, this compound serves as an optimal vector or scaffold for penetrating the highly restrictive blood-brain barrier.

References

  • Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Identification of NVP-CLR457 as an Orally Bioavailable Non-CNS-Penetrant pan-Class IA Phosphoinositol-3-Kinase Inhibitor Source: ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated Chiral HPLC Method for the Quantification of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol

Abstract This application note details a systematic and robust approach to developing a High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of (2R)-2-amino-3-(4-chlorophenyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a systematic and robust approach to developing a High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol. This compound, a critical chiral building block, requires precise enantiomeric purity assessment. The developed method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, providing excellent resolution and peak shape. The entire development process, from initial analyte characterization and screening to final method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, is presented. This comprehensive guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this and structurally similar chiral amino alcohols.

Introduction and Preliminary Considerations

(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol is a chiral amino alcohol. Its stereochemistry is critical, as different enantiomers can possess vastly different pharmacological and toxicological profiles. Therefore, a precise and accurate analytical method capable of separating and quantifying the desired (2R)-enantiomer from its (2S)-counterpart is essential for quality control and drug development processes.

A systematic approach to HPLC method development begins with understanding the analyte's physicochemical properties.[1][2]

  • Structure and Functional Groups: The molecule contains a primary amine (-NH2), a primary alcohol (-OH), a chiral center, and a 4-chlorophenyl group. The basic amino group is a key handle for chromatographic retention and interaction with the stationary phase. The chlorophenyl group provides a strong chromophore for UV detection.

  • UV Absorbance: The 4-chlorophenyl group, structurally similar to phenylalanine, is expected to have a UV absorbance maximum (λmax) around 260-280 nm.[3][4] For this method, a detection wavelength of 265 nm was chosen to ensure high sensitivity.

  • pKa and logP: The basicity of the amino group (pKa typically ~9-10) and the overall hydrophobicity (predicted LogP ~1.3) are critical for selecting the mobile phase and stationary phase.[5] For chiral separations of amino alcohols, normal phase chromatography is often the first choice as it can offer better selectivity.[6]

Experimental Workflow and Instrumentation

The method development process follows a logical, multi-phase approach designed to efficiently identify and refine the optimal chromatographic conditions.

MethodDevelopmentWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (UV, pKa, logP) B Chiral Stationary Phase (CSP) Selection (Polysaccharide, Pirkle, etc.) A->B Guides CSP choice C Mobile Phase Screening (Hexane/IPA vs. Hexane/EtOH) (+/- Additive, e.g., DEA) B->C Test selected CSPs D Optimize Alcohol % C->D Select best solvent system E Optimize Additive Conc. D->E Fine-tune resolution F Optimize Flow Rate & Temperature E->F Improve peak shape & runtime G System Suitability Testing (SST) F->G Define final method H ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision, etc.) G->H Confirm suitability I I H->I Final Validated Method

Caption: HPLC Method Development and Validation Workflow.

Instrumentation and Consumables:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Polysaccharide-based). Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds, including amino alcohols.[6][7]

  • Chemicals: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample Diluent: Mobile Phase.

Phase 1: Method Development and Screening

The goal of the screening phase is to find a suitable Chiral Stationary Phase (CSP) and mobile phase combination that shows baseline separation of the enantiomers.

Protocol 1: Column and Mobile Phase Screening

  • Prepare Stock Solution: Accurately weigh and dissolve the racemic standard of 2-amino-3-(4-chlorophenyl)propan-1-ol in the mobile phase to a concentration of 1.0 mg/mL.

  • Screening Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA

    • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) + 0.1% DEA

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: 265 nm

    • Injection Volume: 10 µL

  • Evaluation: Inject the racemic standard under both mobile phase conditions. The addition of a basic additive like DEA is crucial for improving the peak shape of basic analytes in normal phase chromatography.[6] The mobile phase that provides the best initial separation (resolution > 1.5) and peak shape is selected for optimization. In this case, the Hexane/IPA mixture provided superior initial selectivity.

Phase 2: Method Optimization

With a promising mobile phase identified, the next step is to fine-tune the parameters to achieve optimal resolution, analysis time, and peak symmetry.[8]

Protocol 2: Optimization of Chromatographic Parameters

  • Optimize IPA Concentration: Using the selected mobile phase base (n-Hexane + 0.1% DEA), vary the percentage of IPA (e.g., 5%, 10%, 15%). A lower percentage of the alcohol modifier generally increases retention and can improve resolution.[6]

  • Optimize DEA Concentration: While keeping the optimal IPA concentration, vary the concentration of DEA (e.g., 0.05%, 0.1%, 0.2%). The goal is to find the lowest concentration that provides excellent peak shape without compromising resolution.

  • Optimize Flow Rate and Temperature: Evaluate flow rates (e.g., 0.8, 1.0, 1.2 mL/min) and column temperatures (e.g., 25°C, 30°C, 35°C) to achieve a balance between resolution and a shorter run time.

Final Optimized Method: Based on the optimization experiments, the following conditions were selected:

ParameterOptimized Value
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 15 minutes

Phase 3: Method Validation (ICH Q2(R1))

The optimized method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[9][10][11] The validation process assesses various performance characteristics to ensure the method is reliable, reproducible, and accurate.[12]

ValidationParameters center Validated Method A Specificity center->A B Linearity & Range center->B C Accuracy center->C D Precision (Repeatability & Intermediate) center->D E Detection Limit (LOD) center->E F Quantitation Limit (LOQ) center->F G Robustness center->G

Caption: Key Parameters for HPLC Method Validation per ICH Q2(R1).

System Suitability Test (SST): Before each validation run, a system suitability solution (racemic standard) was injected five times. The acceptance criteria were:

  • Resolution (Rs): ≥ 2.0 between enantiomer peaks

  • Tailing Factor (T): ≤ 1.5 for each peak

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Validation Summary:

Validation ParameterProtocolAcceptance CriteriaResult
Specificity Inject blank, (2R)-enantiomer, and racemic mixture.The (2R)-enantiomer peak is free from interference at its retention time.Pass
Linearity Five concentrations from LOQ to 150% of the target concentration (e.g., 0.5 - 150 µg/mL).Correlation coefficient (r²) ≥ 0.999Pass (r² = 0.9998)
Accuracy Spike analysis at three levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.Pass (99.1% - 101.3%)
Precision (Repeatability) Six replicate injections of the 100% standard.%RSD ≤ 2.0%Pass (%RSD = 0.8%)
Precision (Intermediate) Analysis on two different days by two different analysts.%RSD ≤ 2.0%Pass (%RSD = 1.2%)
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≥ 10).S/N ≥ 10 with acceptable precision and accuracy.0.5 µg/mL
Robustness Deliberate small variations in flow rate (±0.1 mL/min) and temperature (±2 °C).System suitability criteria are met; peak areas remain consistent.Pass

Conclusion

A selective, precise, and accurate chiral HPLC method for the quantification of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol has been successfully developed and validated. The use of a polysaccharide-based chiral stationary phase with an optimized normal-phase mobile phase provides excellent separation of the enantiomers. The method meets all acceptance criteria outlined in the ICH Q2(R1) guideline, demonstrating its suitability for routine quality control analysis in pharmaceutical development and manufacturing.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. Available from: [Link]

  • An Effective Approach to HPLC Method Development. Onyx Scientific. Available from: [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • Effective HPLC method development. SciSpace. Available from: [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. IJCSR. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... Oxford Academic. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]

  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers... ACS Publications. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available from: [Link]

  • 2-Amino-3-(3-chlorophenyl)propan-1-ol. PubChem. Available from: [Link]

  • 3-[(2-amino-4-chlorophenyl)amino]propan-1-ol. NextSDS. Available from: [Link]

  • Phenylalaninol. Wikipedia. Available from: [Link]

  • Supporting Information. Knowledge UChicago. Available from: [Link]

  • Peptide and Amino Acid Quantification Using UV Fluorescence. Agilent. Available from: [Link]

  • Uv-vis absorption spectra of (a) phenylalanine (b) tryptophan (c) tyrosine. ResearchGate. Available from: [Link]

  • Photoprotective Steering of Previtamin D3 Photochemistry by Phenylalanine in Solution. MDPI. Available from: [Link]

Sources

Application

Step-by-step synthesis of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol from D-4-chlorophenylalanine

Introduction & Mechanistic Rationale The reduction of chiral amino acids to their corresponding structurally intact amino alcohols is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The reduction of chiral amino acids to their corresponding structurally intact amino alcohols is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs) and chiral auxiliaries. This protocol details the step-by-step synthesis of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol (D-4-chlorophenylalaninol)[1] directly from D-4-chlorophenylalanine.

Preserving the absolute configuration at the Cα stereocenter during carboxylic acid reduction is paramount. While traditional methods rely on Lithium Aluminum Hydride (LiAlH₄) or commercially available Borane-Dimethyl Sulfide (BH₃·DMS), these approaches present operational hazards, risk of racemization, and toxic byproducts.

To bypass these limitations, this protocol utilizes the NaBH₄/I₂ system , a highly reliable method pioneered by Meyers and Periasamy[2],[3]. The addition of molecular iodine to sodium borohydride generates diborane (B₂H₆) in situ[4]. This method is operationally safe, cost-effective, and guarantees high enantiomeric purity by avoiding the harsh basicity of aluminohydrides[5].

ReagentSelection Goal Goal: Reduce Amino Acid Retain Chirality Opt1 LiAlH4 Goal->Opt1 Opt2 BH3·THF / BH3·DMS Goal->Opt2 Opt3 NaBH4 / I2 Goal->Opt3 Drawback1 Harsh, Exothermic, Risk of Racemization Opt1->Drawback1 Drawback2 Expensive, Toxic DMS, Degrades over time Opt2->Drawback2 Benefit3 Safe, Inexpensive, High Enantiomeric Purity Opt3->Benefit3

Logical decision matrix for selecting the optimal reducing agent for amino acids.

Stoichiometry and Materials

The stoichiometry is designed to ensure complete reduction. The reaction of 2 equivalents of NaBH₄ with 1 equivalent of I₂ yields 1 equivalent of B₂H₆ (effectively 2 equivalents of BH₃)[4]. Because the amino acid consumes hydride for both the reduction of the carboxylate and the coordination to the amine, a slight excess of NaBH₄ is utilized.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
D-4-chlorophenylalanine 199.631.0010.0 g (50 mmol)Starting Material
Sodium Borohydride (NaBH₄) 37.832.504.74 g (125 mmol)Hydride Source
Iodine (I₂) 253.811.0012.7 g (50 mmol)Borane Activator
Tetrahydrofuran (THF) 72.11-120 mLAnhydrous Solvent
Methanol (MeOH) 32.04-30 mLQuenching Agent
20% NaOH (aq) 40.00-40 mLB-N Bond Cleavage

Reaction Workflow

SynthesisWorkflow SM D-4-chlorophenylalanine (Starting Material) Reagents NaBH4 + I2 in dry THF (0 °C to reflux) SM->Reagents InSitu In situ generation of BH3 (Borane-THF complex) Reagents->InSitu Intermediate Boron-Amine Complex (Intermediate) InSitu->Intermediate Quench MeOH & aq. NaOH (Reflux to cleave B-N bond) Intermediate->Quench Product (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol (Target Product) Quench->Product

Workflow for the reduction of D-4-chlorophenylalanine to its corresponding amino alcohol.

Step-by-Step Experimental Protocol

Phase 1: System Preparation & In Situ Borane Generation
  • Apparatus Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, an addition funnel, and an argon gas inlet.

    • Causality: Borane is highly sensitive to moisture. Even trace water will prematurely hydrolyze the active reducing agent, severely depressing the yield.

  • Substrate Suspension: Add D-4-chlorophenylalanine (10.0 g, 50 mmol) and NaBH₄ (4.74 g, 125 mmol) to the flask. Suspend the solids in 80 mL of anhydrous THF. Cool the mixture to 0 °C using an ice-water bath.

  • Iodine Addition: Dissolve I₂ (12.7 g, 50 mmol) in 40 mL of anhydrous THF. Transfer this solution to the addition funnel and add it dropwise to the reaction mixture over 45 minutes.

    • Self-Validation: The reaction between I₂ and NaBH₄ triggers the release of hydrogen gas[4]. Continuous bubbling during the addition is a positive indicator of active B₂H₆ generation. Furthermore, the dark brown color of the iodine will rapidly dissipate as it is consumed.

Phase 2: Reduction & Complexation
  • Reflux: Once the iodine addition is complete and gas evolution subsides, remove the ice bath. Heat the reaction mixture to a gentle reflux (approx. 66 °C) for 14 hours.

    • Causality & Validation: Heating drives the reduction of the intermediate borate ester to completion. During this phase, the initially cloudy suspension will gradually become a clear, homogeneous solution, visually confirming that the insoluble amino acid has been converted into a highly soluble boron-amine complex[5].

  • Reaction Monitoring: Verify completion via TLC (Eluent: CH₂Cl₂/MeOH/NH₄OH 80:18:2; Ninhydrin stain). The starting material spot (Rf ~0.1) should be completely absent.

Phase 3: Quenching & B-N Bond Cleavage
  • Methanol Quench: Cool the reaction flask back to 0 °C. Carefully add Methanol (30 mL) dropwise until all bubbling ceases.

    • Causality: Methanol safely neutralizes any unreacted borane, converting it into volatile trimethyl borate and releasing H₂ gas.

  • Hydrolysis of the Complex: Add 40 mL of 20% aqueous NaOH solution. Replace the heating mantle and reflux the mixture for an additional 3 to 4 hours.

    • Causality (Critical Step): The reduction of amino acids by borane inevitably yields a highly stable, covalently bound boron-amine complex[3]. Simple aqueous workup will not yield the free product. High-temperature basic hydrolysis is strictly required to cleave the B-N bond and liberate the free (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol[5].

Phase 4: Isolation & Purification
  • Concentration: Cool the mixture to room temperature and concentrate it under reduced pressure (rotary evaporation) to remove the bulk of the THF and Methanol.

  • Extraction: Extract the remaining aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate (3 × 75 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Final Yield: The crude product typically presents as a pale yellow oil that crystallizes into a white solid upon standing under high vacuum. Yields routinely exceed 85% with >98% ee.

Sources

Method

In vivo dosing strategies and vehicle selection for (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol

Application Note & Protocols Topic: In Vivo Dosing Strategies and Vehicle Selection for (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol Audience: Researchers, scientists, and drug development professionals. Abstract This guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: In Vivo Dosing Strategies and Vehicle Selection for (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for developing effective in vivo dosing strategies for (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol, a chiral amino alcohol. Given its chemical structure—a polar amino alcohol backbone combined with a nonpolar 4-chlorophenyl group—this compound is anticipated to exhibit limited aqueous solubility, a common challenge in preclinical development.[1][2][3] This document, written from the perspective of a Senior Application Scientist, details a systematic approach to vehicle selection, formulation development, and administration. It emphasizes the causal relationships between a compound's physicochemical properties and the choice of formulation, ensuring that researchers can design studies that yield reliable and reproducible pharmacokinetic, efficacy, and toxicology data. Detailed, step-by-step protocols for solubility screening, formulation preparation, and administration via oral (PO), intraperitoneal (IP), and intravenous (IV) routes are provided, alongside critical considerations for ensuring study integrity and animal welfare.

Introduction: The Critical Role of Formulation in Preclinical Success

The journey of a new chemical entity (NCE) from discovery to clinical application is dependent on rigorous preclinical evaluation. The reliability of these in vivo studies hinges on the ability to deliver the test article to the target site at a consistent and predictable concentration. (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol is a small molecule featuring both hydrophilic (amino, hydroxyl) and lipophilic (chlorophenyl) moieties. This structural duality suggests that achieving adequate concentration in a simple aqueous vehicle may be challenging.

This application note provides the foundational knowledge and practical protocols to navigate these challenges. We will proceed from initial physicochemical assessment to a logical, tiered approach for vehicle selection and the preparation of robust formulations suitable for acute and chronic dosing studies.

Pre-formulation Assessment: Characterizing the Compound

Before any in vivo study, a fundamental understanding of the compound's physicochemical properties is essential. This data guides every subsequent decision in the formulation development process.[9]

Inferred Physicochemical Properties

While extensive experimental data for (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol is not widely published, its structure allows for several key inferences:

PropertyInferred CharacteristicRationale & Implication for Formulation
Physical Form Likely a solid at room temperature.[10]Formulation will require solubilization or suspension.
Molecular Weight ~185.65 g/mol .[11]Small molecule, likely amenable to passive diffusion if solubilized.
Aqueous Solubility Poor to low.The 4-chlorophenyl group significantly reduces water solubility. Simple aqueous vehicles are unlikely to suffice at higher concentrations.
LogP Estimated between 1.0 and 2.0.[11]Indicates moderate lipophilicity. Suggests good membrane permeability but reinforces the challenge of aqueous solubility.
pKa The amino group is basic.Solubility will be pH-dependent. Acidic conditions (pH < 7) will protonate the amine, forming a more soluble salt.
Protocol 1: Rapid Solubility Screening

Objective: To empirically determine the approximate solubility of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol in a panel of common preclinical vehicles.

Materials:

  • (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol

  • Vehicle panel (see Table 2)

  • 2 mL glass vials

  • Vortex mixer

  • Orbital shaker

  • Microbalance

Procedure:

  • Weigh 1-5 mg of the compound into each labeled vial.

  • Add the selected vehicle in small, incremental volumes (e.g., 100 µL).

  • After each addition, vortex vigorously for 60 seconds.

  • Visually inspect for undissolved particles against a dark background with focused light.

  • If the compound dissolves, continue adding vehicle to determine the saturation point.

  • If the compound does not dissolve readily, place the vial on an orbital shaker at room temperature for 1-2 hours and re-examine.

  • Record the results as an approximate solubility in mg/mL. This initial screen is crucial for guiding the formulation strategy.

Vehicle Selection Framework: A Tiered Approach

The goal is to use the simplest vehicle system possible that provides a stable and homogenous formulation at the desired concentration. Using overly complex or aggressive vehicles should be avoided unless necessary, as they can have their own biological effects.[12][13][14]

VehicleSelection Start Target Dose & Route? SolubilityCheck Is compound soluble in aqueous vehicle (Saline, PBS) at target concentration? Start->SolubilityCheck Aqueous Use Aqueous Vehicle (e.g., Saline, 5% Dextrose) SolubilityCheck->Aqueous Yes pH_Mod Try pH Modification (e.g., 0.1N HCl) SolubilityCheck->pH_Mod No pH_Soluble Soluble? pH_Mod->pH_Soluble Use_pH_Aqueous Use pH-Adjusted Aqueous Vehicle pH_Soluble->Use_pH_Aqueous Yes CoSolvent Evaluate Co-solvents (PEG 300, PG, Solutol) pH_Soluble->CoSolvent No CoSolvent_Soluble Soluble & Tolerated? CoSolvent->CoSolvent_Soluble Use_CoSolvent Use Co-solvent System CoSolvent_Soluble->Use_CoSolvent Yes Complexation Evaluate Complexation (e.g., HP-β-CD) CoSolvent_Soluble->Complexation No Complex_Soluble Soluble? Complexation->Complex_Soluble Use_Complex Use Cyclodextrin Formulation Complex_Soluble->Use_Complex Yes Suspension Develop Suspension (0.5% MC or CMC) Complex_Soluble->Suspension No Suspension_Stable Homogenous & Stable? Suspension->Suspension_Stable Use_Suspension Use Suspension Suspension_Stable->Use_Suspension Yes Lipid Oral Route Only: Evaluate Lipid Vehicle (Corn Oil, SEDDS) Suspension_Stable->Lipid No Lipid_Soluble Soluble? Lipid->Lipid_Soluble Use_Lipid Use Lipid-Based Vehicle Lipid_Soluble->Use_Lipid Yes

Caption: A decision-making workflow for selecting a suitable in vivo formulation.

Common Preclinical Vehicles

The choice of vehicle depends on the administration route, required dose, and the compound's properties. All excipients must be high purity and confirmed to be safe and well-tolerated in the chosen species and route.[12][15]

Vehicle ClassExamplesPrimary Use / RouteAdvantagesDisadvantages & Causality
Aqueous Buffers Saline (0.9% NaCl), PBS, 5% Dextrose in Water (D5W)IV, IP, SC, POIsotonic, low toxicity, physiologically compatible.Limited solubilizing capacity for lipophilic compounds like the one .
Co-solvents PEG 300/400, Propylene Glycol (PG), DMSO, EthanolPO, IP, SC (IV with caution)Significantly increases solubility for poorly soluble compounds.Can cause toxicity (hemolysis for IV, irritation for IP/SC), and may alter drug metabolism/distribution.[4][7] Use at the lowest effective concentration.
Suspending Agents 0.5-1% Methylcellulose (MC), 0.5-1% Carboxymethylcellulose (CMC)PO, IP, SCUseful when solubilization is not possible. Can provide more sustained exposure.Requires careful preparation for homogeneity. Particle size can affect absorption. Not suitable for IV.
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)IV, IP, SC, POForms inclusion complexes, creating a hydrophilic exterior to solubilize lipophilic drugs. Generally well-tolerated.[16]Can be viscosity-limiting at high concentrations. Potential for nephrotoxicity at very high doses.
Lipid/Oil Vehicles Corn oil, Sesame oil, Miglyol 812PO, SC, IMExcellent for highly lipophilic compounds. Can enhance oral absorption via lymphatic uptake.[16][17]Can affect drug absorption rates.[5] Not suitable for IV. Variable purity.

Formulation Preparation Protocols

General Best Practice: All parenteral (injectable) formulations must be sterile.[18][19] This is typically achieved by preparing the formulation using sterile components and aseptic technique, followed by filtration through a 0.22 µm sterile filter if it is a true solution. Suspensions cannot be sterile-filtered and require aseptic preparation from sterile components.

Protocol 2: Preparation of a pH-Adjusted Aqueous Solution

Rationale: The basic amine on (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol can be protonated at acidic pH to form a more soluble salt. This is often the simplest and preferred method if it achieves the target concentration.

  • Weigh the required amount of compound into a sterile beaker.

  • Add a portion (e.g., 70%) of the final volume of sterile Water for Injection (WFI).

  • Slowly add 0.1N HCl dropwise while stirring until the compound dissolves completely.

  • Check the pH. Adjust to a physiologically tolerable range (typically pH 4-5) if possible.

  • QS (add a sufficient quantity) to the final volume with sterile saline or D5W.

  • For parenteral use, sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

Protocol 3: Preparation of a Co-solvent Formulation (e.g., 10% DMSO, 40% PEG 400, 50% Saline)

Rationale: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for dissolving compounds with lipophilic character.[16]

  • In a sterile vial, weigh the required amount of compound.

  • Add the most potent solvent first, in this case, DMSO. Vortex until fully dissolved.

  • Add the PEG 400 and vortex until the solution is homogenous.

  • Slowly add the sterile saline while vortexing. Causality: Adding the aqueous component last and slowly is critical to prevent the compound from precipitating out of solution ("crashing out").

  • Visually inspect the final solution for clarity. This formulation can typically be sterile-filtered.

Protocol 4: Preparation of a Homogenous Suspension (0.5% Methylcellulose)

Rationale: When a compound cannot be solubilized at the required concentration, a uniform suspension ensures that each animal receives the same dose.

  • Prepare the vehicle: Slowly sprinkle 0.5 g of methylcellulose into 50 mL of hot (~80°C) sterile water while stirring vigorously to disperse.

  • Add 50 mL of cold sterile water and continue stirring in a cold bath until the solution is clear and viscous. Store at 4°C overnight to allow for full hydration.

  • Weigh the required amount of compound. If particle size is large, it should be micronized first to improve stability and absorption.[1][16]

  • In a glass mortar, add a small amount of the 0.5% MC vehicle to the compound to create a thick, smooth paste (this is called "wetting").

  • Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.

  • Self-Validation: A well-prepared suspension should not settle rapidly. Before each animal is dosed, the suspension must be vortexed or stirred to ensure homogeneity.

Administration Route Protocols & Workflows

All procedures must be approved by the institution's Animal Care Committee. Trained personnel are required for all techniques.

Protocol 5: Oral Gavage (PO) Administration in Rodents

Objective: To deliver a precise volume of formulation directly into the stomach.

OralGavage A Weigh animal & calculate dose volume (Max: 10 mL/kg for mouse/rat) B Select correct gavage needle size (e.g., 20-22g for mouse) A->B C Measure needle length (mouth to last rib) & mark B->C D Restrain animal firmly, ensuring head & body are aligned C->D E Gently insert needle into diastema, advancing along upper palate D->E F Advance needle to pre-marked depth. DO NOT force if resistance is felt. E->F G Administer substance slowly F->G H Withdraw needle smoothly G->H I Return animal to cage & monitor H->I

Caption: Standard workflow for oral gavage administration in rodents.

  • Key Steps:

    • Calculate the correct dose volume based on the animal's most recent body weight. The typical maximum volume is 10 mL/kg.[20][21][22]

    • Select the appropriate size and length of a ball-tipped gavage needle.[20][21]

    • Measure the needle externally from the tip of the animal's nose to the last rib to prevent stomach perforation and mark the tube.[21][23]

    • Restrain the animal securely to align the oral cavity and esophagus.

    • Gently insert the needle into the mouth, over the tongue, and allow the animal to swallow it. The tube should pass easily into the esophagus.[22] If there is resistance, withdraw and try again.

    • Administer the dose slowly and withdraw the needle.

    • Monitor the animal for any signs of distress or mis-dosing (e.g., fluid from the nose).[23]

Protocol 6: Intraperitoneal (IP) Injection in Rodents

Objective: To administer the formulation into the peritoneal cavity.

IP_Injection A Weigh animal & calculate dose volume (Max: 10 mL/kg) B Select correct needle size (e.g., 25-27g for mouse) A->B C Restrain animal in dorsal recumbency with head tilted down B->C D Locate injection site: Lower right abdominal quadrant C->D E Insert needle (bevel up) at a 30-45° angle D->E F Aspirate gently to check for fluid (blood/urine). If present, restart. E->F G Inject substance smoothly F->G H Withdraw needle & return animal to cage G->H

Caption: Standard workflow for an intraperitoneal (IP) injection.

  • Key Steps:

    • The maximum recommended injection volume is 10 mL/kg.[24][25]

    • Use an appropriately sized sterile needle (e.g., 25-27g for a mouse, 23-25g for a rat).[24][25]

    • Restrain the animal so the abdomen is exposed and the head is tilted slightly downward. This helps to move the abdominal organs away from the injection site.[26]

    • The injection site is typically the lower right quadrant of the abdomen to avoid the cecum and bladder.[24][25][27]

    • Insert the needle, bevel up, at approximately a 30-40 degree angle.

    • Gently aspirate to ensure a vessel or organ has not been punctured. If blood or yellowish fluid appears, withdraw and re-inject at a new site with a fresh needle/syringe.[26][27]

    • Inject the substance and withdraw the needle.

Protocol 7: Intravenous (IV) Tail Vein Injection in Mice

Objective: To deliver the formulation directly into the systemic circulation. This route requires a true solution.

IV_Injection A Warm mouse to vasodilate tail veins (e.g., using a heat lamp) B Place mouse in a restrainer A->B C Select correct needle size (27-30g) & prepare syringe B->C D Visualize lateral tail vein C->D E Insert needle (bevel up) parallel to the vein D->E F Inject a small bolus. Vein should blanch (clear). E->F G If a subcutaneous 'bleb' forms, re-attempt more proximally F->G Failure H Inject full volume slowly (Max: 5 mL/kg for bolus) F->H Success I Withdraw needle & apply pressure H->I

Caption: Standard workflow for an intravenous (IV) tail vein injection in a mouse.

  • Key Steps:

    • Properly warm the animal to induce vasodilation of the tail veins, which is critical for visualization.[28][29][30]

    • Place the mouse in an appropriate restraint device.

    • Use a small gauge needle (27-30g).[28][31] Ensure the formulation is a clear solution free of air bubbles.

    • Identify one of the two lateral tail veins.

    • Insert the needle, bevel up, nearly parallel to the vein. A successful insertion often feels like a slight "pop" or loss of resistance.[28]

    • Inject a very small amount of the solution. The vein should blanch (turn clear) as blood is displaced. If a subcutaneous swelling ("bleb") forms, the needle is not in the vein.[28]

    • If unsuccessful, remove the needle and make another attempt more proximal (closer to the body) on the same or opposite vein. Limit attempts to two per vein.[28]

    • Once in the vein, inject the solution slowly. The maximum recommended volume for a bolus injection is 5 ml/kg.[28]

    • Withdraw the needle and apply gentle pressure to the site to prevent bleeding.

References

  • UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • UBC Animal Care Committee. (2020, December 15). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]

  • IACUC. (n.d.). Oral Gavage In Mice and Rats. Retrieved from [Link]

  • Queen's University. (n.d.). Intraperitoneal Injection in Rats | Animals in Science. Retrieved from [Link]

  • UBC Animal Care Committee. (2020, November 15). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. Retrieved from [Link]

  • Suckow, M. A., et al. (2014). Intravenous Injections in Neonatal Mice. Journal of Visualized Experiments. Retrieved from [Link]

  • Institute of Laboratory Animal Science (LTK). (2019, August 21). Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection. Retrieved from [Link]

  • Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Mouse Intravenous Injections. Retrieved from [Link]

  • UBC Animal Care Committee. (2021, February 15). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925.
  • Dave, V., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Retrieved from [Link]

  • Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse. Retrieved from [Link]

  • Toxicology GLP. (2023, November 30). Safety evaluation of excipients and formulations in preclinical studies. Retrieved from [Link]

  • Scribd. (n.d.). Guidelines for Parenteral Preparations. Retrieved from [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • WSU IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Deodhar, M., et al. (n.d.). Influence of dosing vehicles on the preclinical pharmacokinetics of phenolic antioxidants. Toxicology.
  • University of Queensland. (2027, May). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Retrieved from [Link]

  • Pharma Aspirants. (2025, November 4). A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. Retrieved from [Link]

  • O'Dwyer, P. J., & Corrigan, O. I. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Oral Gavage in the Rat. Retrieved from [Link]

  • Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Intraperitoneal Injections in the Rat. Retrieved from [Link]

  • Gould, P. L. (n.d.). Pharmaceutical Excipient Development—A Preclinical Challenge. Toxicology of Pharmaceutical Excipients.
  • Alkilani, A. Z., et al. (2022). Solute–Vehicle–Skin Interactions and Their Contribution to Pharmacokinetics of Skin Delivery. Pharmaceutics. Retrieved from [Link]

  • Pharma Now. (n.d.). Tackling Parenteral Drugs Formulation Challenges. Retrieved from [Link]

  • Withey, J. R., et al. (1983). Effect of vehicle on the pharmacokinetics and uptake of four halogenated hydrocarbons from the gastrointestinal tract of the rat. Journal of Applied Toxicology. Retrieved from [Link]

  • Sousa, F. I. A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

  • Alkilani, A. Z., et al. (2022). Solute–Vehicle–Skin Interactions and Their Contribution to Pharmacokinetics of Skin Delivery. MDPI. Retrieved from [Link]

  • Sousa, F. I. A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Retrieved from [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • Weiner, M. L., & Kotkoskie, L. A. (2000). Pharmaceutical excipient development: the need for preclinical guidance. Regulatory Toxicology and Pharmacology. Retrieved from [Link]

  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Retrieved from [Link]

  • Giorgi, G., et al. (2002). Influence of administration vehicles and drug formulations on the pharmacokinetic profile of lamotrigine in rats. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • Altasciences. (n.d.). Planning Your Preclinical Assessment. Retrieved from [Link]

  • Gad, S. C. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species.
  • MedCrave. (2019, June 2). Considerations in Developing Complex Parenteral Formulations. Retrieved from [Link]

  • SlidePlayer. (n.d.). PARENTERAL PREPARATIONS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(3-chlorophenyl)propan-1-ol. Retrieved from [Link]

Sources

Application

Conjugation techniques for (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol in solid-phase peptide synthesis

Application Note & Protocols Topic: Advanced Conjugation Techniques for (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol in Solid-Phase Peptide Synthesis Audience: Researchers, scientists, and drug development professionals en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Advanced Conjugation Techniques for (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry and the synthesis of complex peptidomimetics.

Abstract: The incorporation of non-canonical amino acids and their analogues into peptides is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, stability, and bioavailability. (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol, a derivative of D-phenylalanine, presents a unique structural motif—an amino alcohol—that poses distinct challenges to standard solid-phase peptide synthesis (SPPS) protocols. The primary hydroxyl group necessitates a robust and orthogonal protection strategy to prevent unwanted side reactions during chain elongation. This guide provides a comprehensive framework, from the strategic selection of protecting groups to detailed, field-tested protocols for the efficient conjugation of this building block, addressing potential steric hindrance and ensuring high-yield synthesis of the target peptidomimetic.

Part 1: Foundational Strategy—The Orthogonal Protection Imperative

The successful integration of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol into a growing peptide chain via SPPS is fundamentally dependent on an orthogonal protection strategy.[1] In the context of the widely adopted Fmoc/tBu chemistry, this means the protecting groups on the amino alcohol must be stable to the conditions used for α-amino group deprotection (piperidine) and selectively removable under conditions that do not affect other protecting groups until the final cleavage step.[2]

The primary amine of the amino alcohol will serve as the nucleophile for peptide bond formation, while the primary alcohol must be masked to prevent side reactions, such as O-acylation.

1.1. Recommended Protection Scheme

  • α-Amino Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard choice for temporary protection of the α-amino group in this strategy. It is reliably cleaved by a mild base, typically a 20% solution of piperidine in DMF.[3]

  • Hydroxyl Group: The tert-butyl (tBu) ether is the ideal protecting group for the primary alcohol. It exhibits high stability towards the basic conditions of Fmoc deprotection and the neutral to slightly basic conditions of peptide coupling. The tBu group is efficiently removed concomitantly with other acid-labile side-chain protecting groups (e.g., Boc, Trt) and cleavage from most acid-sensitive resins using a strong acid cocktail, typically based on trifluoroacetic acid (TFA).[4]

This orthogonality is the critical enabler for the selective and stepwise construction of the peptide.

G cluster_0 Protected Building Block cluster_1 SPPS Cycle Steps BuildingBlock (2R)-Fmoc-NH-CH(CH2-Ph-4-Cl)-CH2-O-tBu Piperidine 1. Piperidine/DMF BuildingBlock->Piperidine Fmoc Cleavage TFA 3. TFA Cleavage BuildingBlock->TFA tBu Cleavage Piperidine->BuildingBlock tBu Stable Coupling 2. Coupling TFA->BuildingBlock Fmoc Stable (already removed)

Figure 1: Orthogonal Protection Strategy

1.2. Preparation of the Protected Building Block

While commercially available, the synthesis of Fmoc-(2R)-NH-CH(CH₂-C₆H₄-4-Cl)-CH₂-O-tBu is conceptually straightforward, typically involving the protection of the commercially available amino alcohol. The general strategy involves first protecting the more reactive amino group with the Fmoc group, followed by the formation of the t-butyl ether on the hydroxyl group under acidic catalysis. This ensures the correct orthogonally protected building block is ready for SPPS.[5]

Part 2: Solid-Phase Conjugation: Protocols and Critical Parameters

The introduction of the protected amino alcohol into the peptide sequence follows the standard SPPS workflow, but with special attention paid to the activation and coupling step due to the potential for steric hindrance from the bulky 4-chlorophenylmethyl side chain.

2.1. Recommended Materials & Reagents

Reagent/MaterialPurposeGrade/Purity
Rink Amide or 2-Cl-Trt ResinSolid support for peptide synthesis100-200 mesh
Fmoc-(2R)-...-CH₂-O-tBuProtected amino alcohol building block>98%
N,N-Dimethylformamide (DMF)Primary SPPS solventPeptide synthesis grade
Dichloromethane (DCM)Solvent for washing and reactionsAnhydrous
PiperidineFmoc deprotection agentReagent grade
Diisopropylethylamine (DIPEA)Non-nucleophilic base for couplingPeptide synthesis grade
HATU or HCTUCoupling/Activation reagent>98%
Trifluoroacetic acid (TFA)Cleavage and global deprotectionReagent grade
Triisopropylsilane (TIS)Cation scavenger for cleavage>98%
H₂OScavengerDI, HPLC grade

2.2. Experimental Workflow: SPPS Cycle for Incorporation

This protocol assumes the synthesis is proceeding on a 0.1 mmol scale. Adjust volumes and masses accordingly.

SPPS_Workflow start Resin-Peptide-(AA)n-Fmoc deprotection Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) start->deprotection wash1 Wash (DMF x3, DCM x3, DMF x3) deprotection->wash1 coupling Coupling to Resin (Add activated mix to resin, 2-4h) wash1->coupling activation Pre-activation of Building Block (Amino Alcohol, HATU, DIPEA in DMF) activation->coupling add wash2 Wash (DMF x3, DCM x3) coupling->wash2 monitor Monitoring (Kaiser Test) wash2->monitor end Resin-Peptide-(AA)n-AminoAlcohol-Fmoc monitor->end Negative (Complete) troubleshoot Troubleshoot / Recouple monitor->troubleshoot Positive (Incomplete) next_cycle Proceed to Next Cycle end->next_cycle troubleshoot->coupling Recouple

Figure 2: SPPS Incorporation Workflow

Protocol 2.2.1: Step-by-Step Incorporation

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a suitable SPPS reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain and repeat for another 10 minutes. This exposes the free N-terminal amine on the growing peptide chain.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical sequence is DMF (x3), DCM (x3), and finally DMF (x3).

  • Building Block Activation (Critical Step): In a separate vessel, dissolve the Fmoc-(2R)-...-CH₂-O-tBu building block (3-5 eq.), HATU (2.9-4.9 eq.), and DIPEA (6-10 eq.) in DMF. Allow this pre-activation to proceed for 2-5 minutes.

    • Causality: Pre-activation forms the highly reactive OAt-ester of the amino alcohol, which is necessary to overcome the kinetic barrier of coupling a potentially hindered residue.[6] Using DIPEA as a non-nucleophilic base is crucial to prevent racemization and other side reactions.[7]

  • Coupling: Add the activated amino alcohol solution to the washed, deprotected peptide-resin. Agitate at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

  • Monitoring: After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. A positive result (blue beads) signifies free amines and an incomplete reaction.

  • Recoupling (If Necessary): If the Kaiser test is positive, drain the reaction vessel and repeat steps 5 and 6 with a fresh solution of activated amino alcohol.

  • Final Wash: Once coupling is complete, wash the resin thoroughly (DMF x3, DCM x3) to prepare for the next cycle of deprotection and coupling.

2.3. The Central Role of the Coupling Reagent

Standard carbodiimide reagents like DCC or DIC, while effective for many amino acids, may result in slow kinetics and incomplete coupling for sterically demanding building blocks.[7] The 4-chlorophenyl group adjacent to the chiral center can present such a challenge. Therefore, switching to a more potent coupling reagent is the most critical decision to ensure success.

Table 1: Comparison of Recommended Coupling Reagents

ReagentClassActivated SpeciesKey Advantages & Considerations
HATU Aminium SaltOAt-esterHighly reactive, fast kinetics, low racemization. Considered the gold standard for difficult couplings.[6][8]
HCTU Aminium SaltO-6-ClBt esterMore cost-effective than HATU with reactivity often comparable or slightly lower. Excellent for routine and hindered couplings.[6]
PyBOP Phosphonium SaltOBt-esterA reliable and powerful reagent, though generally less reactive than HATU. Generates HOBt, which has been reclassified as a potential explosive.[7][8]
COMU Aminium SaltOxyma-esterOxyma-based reagents are highly efficient and avoid the potentially explosive benzotriazole backbone of HOBt/HOAt.[6]

Causality: Reagents like HATU and HCTU form more reactive activated esters (OAt and O-6-ClBt, respectively) compared to the OBt esters formed by HBTU or PyBOP. This is due to the lower pKa of the corresponding leaving groups (HOAt and HO-6-ClBt), which makes them better leaving groups and accelerates the acylation of the resin-bound amine.[6]

Part 3: Final Cleavage and Deprotection

After the full peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups, including the tBu ether on the incorporated amino alcohol.

Protocol 3.1: TFA-Mediated Cleavage

  • Preparation: Wash the final peptide-resin with DCM (x5) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard and highly effective mixture is Reagent K :

    • TFA (82.5%)

    • Phenol (5%)

    • H₂O (5%)

    • Thioanisole (5%)

    • 1,2-Ethanedithiol (EDT) (2.5%)

    • Self-Validation: This cocktail contains multiple scavengers. TIS and Thioanisole protect against side reactions involving tryptophan and other sensitive residues. Water helps with tBu group removal. EDT is a soft nucleophile that scavenges reactive species.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Reduce the volume of the TFA solution with a gentle stream of nitrogen. Add the concentrated solution dropwise to a large volume of ice-cold diethyl ether with vigorous stirring. The peptide will precipitate as a white solid.

  • Isolation and Purification: Centrifuge the ether suspension to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum. The peptide is now ready for purification by reverse-phase HPLC.

References

  • Benchchem. (2025). Technical Support Center: Optimizing Coupling for Hindered Amino Acids. Benchchem.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.
  • Nelissen, J., Nuyts, K., Dehaen, W., & De Borggraeve, W. M. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527-532. [Link]

  • Benchchem. (2025).
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck KGaA.
  • CEM Corporation. (n.d.).
  • ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Creative Peptides. (2025). Solid-Phase Peptide Synthesis (SPPS): A Key Technology for High-Quality Peptide Production.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

Sources

Method

Application and Protocol Guide for the Catalytic Reduction of 4-Chloro-L-phenylalanine Derivatives to Synthesize (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol

Introduction: The Significance of Chiral Amino Alcohols (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemical configuration...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Amino Alcohols

(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemical configuration is paramount to its biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides detailed application notes and protocols for two primary catalytic reduction methods for the synthesis of this valuable amino alcohol, starting from the readily available 4-chloro-L-phenylalanine. The methodologies discussed herein are designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights and actionable protocols.

Method 1: Asymmetric Hydrogenation of 4-Chloro-L-phenylalanine Methyl Ester

This method leverages the power of transition-metal catalysis to achieve high enantioselectivity in the reduction of an ester to a primary alcohol. The key to this approach is the use of a chiral catalyst that can effectively differentiate between the two faces of the carbonyl group, leading to the desired stereoisomer.

Scientific Rationale

The asymmetric hydrogenation of α-amino esters is a well-established method for the synthesis of chiral β-amino alcohols. Ruthenium-based catalysts, particularly those featuring the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, have demonstrated exceptional performance in such transformations. The chiral environment created by the BINAP ligand around the ruthenium center dictates the stereochemical outcome of the hydrogenation. The choice of the (R)-BINAP ligand is crucial for obtaining the desired (2R) configuration of the final product. The reaction proceeds via the coordination of the ester's carbonyl group to the ruthenium center, followed by the stereoselective transfer of hydrogen.

Experimental Workflow

Caption: Workflow for Asymmetric Hydrogenation.

Detailed Protocol: Asymmetric Hydrogenation

Step 1: Esterification of 4-Chloro-L-phenylalanine

  • Reaction Setup: To a solution of 4-chloro-L-phenylalanine (1.0 eq) in methanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-chloro-L-phenylalanine methyl ester.

Step 2: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, charge a high-pressure reactor with [RuCl((R)-BINAP)]₂NEt₃ (0.005 mol%).

  • Reaction Setup: Add a solution of 4-chloro-L-phenylalanine methyl ester (1.0 eq) in degassed methanol.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 10 atm. Stir the reaction mixture at 50 °C for 24 hours.

  • Work-up: After cooling and venting the reactor, concentrate the reaction mixture. Purify the crude product by column chromatography on silica gel to afford (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol.

Data Presentation
ParameterValueReference
Catalyst[RuCl((R)-BINAP)]₂NEt₃[1]
Catalyst Loading0.005 mol%[1]
Substrate4-Chloro-L-phenylalanine methyl ester
SolventMethanol[1]
H₂ Pressure10 atm[1]
Temperature50 °C
Reaction Time24 hours
Enantiomeric Excess (ee)>95%[1]
YieldHigh

Method 2: Borane-Mediated Reduction of N-Boc-4-Chloro-L-phenylalanine

This alternative approach utilizes a borane reducing agent, a common and effective method for the reduction of carboxylic acids to alcohols. To prevent unwanted side reactions with the amino group, it is first protected with a tert-butyloxycarbonyl (Boc) group.

Scientific Rationale

Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF), are selective reducing agents for carboxylic acids. The mechanism involves the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. The N-Boc protecting group is stable under these reducing conditions and can be readily removed under acidic conditions after the reduction is complete. This method offers a reliable and often high-yielding route to the desired amino alcohol.

Experimental Workflow

Caption: Workflow for Borane-Mediated Reduction.

Detailed Protocol: Borane-Mediated Reduction

Step 1: N-Boc Protection of 4-Chloro-L-phenylalanine

  • Reaction Setup: Dissolve 4-chloro-L-phenylalanine (1.0 eq) in a mixture of dioxane and water. Add sodium bicarbonate (2.5 eq).

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the mixture at room temperature for 12 hours.

  • Work-up: Acidify the reaction mixture with 1N HCl to pH 2-3 and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-4-chloro-L-phenylalanine.[2]

Step 2: Borane Reduction

  • Reaction Setup: Dissolve N-Boc-4-chloro-L-phenylalanine (1.0 eq) in anhydrous THF and cool to 0 °C under a nitrogen atmosphere.

  • Reduction: Add borane-tetrahydrofuran complex (BH₃·THF, 2.0 eq) dropwise. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching and Work-up: Cool the reaction to 0 °C and slowly add methanol to quench the excess borane. Concentrate the mixture and then partition between ethyl acetate and water. Wash the organic layer with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol.

Step 3: Deprotection of the N-Boc Group

  • Deprotection: Dissolve the N-Boc protected amino alcohol in a solution of 4M HCl in dioxane.

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized with a base to obtain the free amine.[3][4]

Data Presentation
ParameterValueReference
Protecting Grouptert-butyloxycarbonyl (Boc)[2]
Reducing AgentBorane-tetrahydrofuran (BH₃·THF)
Solvent (Reduction)Tetrahydrofuran (THF)
Deprotection Reagent4M HCl in Dioxane[3][4]
Overall YieldGood to High

Analytical Characterization: Chiral HPLC

The enantiomeric purity of the final product is a critical parameter. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the method of choice for this analysis.

Proposed Chiral HPLC Method
  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v), with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

This method should provide baseline separation of the (2R) and (2S) enantiomers, allowing for accurate determination of the enantiomeric excess.[5]

Conclusion

The two methods presented provide robust and reliable pathways for the synthesis of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol. The choice between asymmetric hydrogenation and borane-mediated reduction will depend on factors such as available equipment (high-pressure reactor for hydrogenation), catalyst cost, and desired scale. Both methods, when executed with care, are capable of producing the target molecule with high enantiopurity, a crucial requirement for its application in pharmaceutical development.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PMC. Boron in My Mind: A Comprehensive Review of the Evolution of the Diverse Syntheses of 4‐Borono‐l‐Phenylalanine, the Leading Agent for Boron Neutron Capture Therapy. [Link]

  • Google Patents. US8765997B2 - Process for preparing 4-borono-L-phenylalanine.
  • PMC. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • ETH Zurich. Asymmetric Hydrogenation. [Link]

  • The Royal Society of Chemistry. Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. [Link]

  • IntechOpen. Asymmetric Hydrogenation. [Link]

  • Organic Syntheses. Synthesis of borane-ammonia and its application in the titanium tetrachloride catalyzed reduction of carboxylic acids, including N-protected amino acids. [Link]

  • ResearchGate. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. [Link]

  • ACS Publications. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. [Link]

  • PMC. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. [Link]

  • UCLA. Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Bioorganic & Medicinal Chemistry Letters. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ACS Publications. Asymmetric Hydrogenation of α-Amino Esters into Optically Active β-Amino Alcohols through Dynamic Kinetic Resolution Catalyzed by Ruthenabicyclic Complexes. [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • PMC. Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation. [Link]

  • PMC. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. [Link]

  • ResearchGate. Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. [Link]

  • The Royal Society of Chemistry. Experimental Procedures. [Link]

  • GenScript. Terminology of Antibody Drug for Boc Deprotection. [Link]

  • University of Liverpool. Ruthenium-catalysed asymmetric hydrogenation with fluoroalkylated BINAP ligands in supercritical CO2. [Link]202003%2044(6)%201217.pdf)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereochemical Integrity in (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of chiral compounds. This guide is designed for researchers, chemists, and drug development professionals who ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of chiral compounds. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol and are encountering challenges with stereochemical control. Maintaining enantiomeric purity is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This document provides in-depth troubleshooting advice and frequently asked questions to help you prevent racemization and ensure the stereochemical integrity of your final product.

Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol?

A1: Racemization is a process in which an enantiomerically pure substance, like the (2R)-enantiomer you are targeting, converts into a mixture containing equal amounts of both enantiomers (R and S).[1] This results in a racemic mixture, which is optically inactive. For pharmaceutical applications, this is a significant problem. The biological activity of a chiral drug is often associated with only one enantiomer (the eutomer), while the other (the distomer) may be inactive or, in some cases, cause undesirable side effects. Therefore, preventing racemization is essential for producing a safe and effective active pharmaceutical ingredient (API).

Q2: What are the common synthetic routes where racemization is a risk?

A2: The synthesis of chiral amino alcohols like (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol often starts from a corresponding α-amino acid or involves the stereoselective reduction of an α-amino ketone. A common and efficient strategy is the asymmetric reduction of a prochiral ketone. However, the most frequent point of stereochemical lability is the α-carbon, which is susceptible to epimerization under certain conditions.

Q3: At which specific stages of the synthesis is racemization most likely to occur?

A3: Racemization is not equally probable at all stages. The risk is highest under the following conditions:

  • During precursor synthesis: If the synthesis involves an α-amino ketone intermediate, the α-proton is acidic and can be removed under basic or acidic conditions, leading to a planar, achiral enolate intermediate that can be protonated from either side.[2]

  • During workup procedures: Exposure of the final product, particularly the free amine, to harsh pH (strongly acidic or basic) or elevated temperatures can lead to racemization.[1]

  • During purification: Prolonged exposure to certain chromatographic media or high temperatures during solvent evaporation can be detrimental.

  • During N-deprotection: The conditions used to remove a nitrogen-protecting group, if not chosen carefully, can compromise the stereocenter.

Q4: What is the primary chemical mechanism that causes racemization of the α-amino stereocenter?

A4: The most prevalent mechanism involves the formation of a planar intermediate. When the stereocenter is adjacent to a carbonyl group (as in an α-amino ketone precursor), the α-proton is acidic. Exposure to a base can deprotonate this carbon, forming a planar enolate. Similarly, acid can catalyze the formation of a planar enol.[2] Once this achiral, planar intermediate is formed, subsequent protonation can occur from either face of the plane with roughly equal probability, leading to a racemic or near-racemic mixture.

Troubleshooting Guide: Preventing Racemization

This section addresses specific experimental issues in a problem-solution format.

Issue 1: I'm observing significant loss of enantiomeric excess (e.e.) after the reduction of my α-amino ketone precursor.

This is a classic problem rooted in the lability of the α-proton of the ketone. The key is to control conditions that promote the formation of the achiral enol or enolate intermediate.

Root Cause Analysis:

The chiral center at the α-position to the carbonyl is highly susceptible to epimerization. Both acids and bases can catalyze this process by facilitating the formation of a planar enol or enolate. Once this intermediate forms, the stereochemical information is lost.

G cluster_0 Racemization of α-Amino Ketone Ketone_R (R)-α-Amino Ketone (Chiral) Enolate Planar Enolate/Enol (Achiral Intermediate) Ketone_R->Enolate Base (B⁻) or Acid (H⁺) Ketone_S (S)-α-Amino Ketone (Chiral) Enolate->Ketone_R Protonation Enolate->Ketone_S Protonation

Caption: Mechanism of base/acid-catalyzed racemization of an α-amino ketone.

Solutions & Optimization:

  • Strict pH Control: Maintain the reaction and workup pH as close to neutral (pH 7) as possible. Avoid both strong acids and strong bases.

  • Temperature Management: Perform the reduction at low temperatures (e.g., -20 °C to 0 °C) to minimize the rate of enolization.

  • Choice of Reducing Agent: Use mild reducing agents that operate under neutral or near-neutral conditions. Sodium borohydride (NaBH₄) in an alcohol solvent is often a good choice.

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor the reaction closely by TLC or LC-MS.

Table 1: Recommended vs. Risky Conditions for α-Amino Ketone Reduction

ParameterRecommended ConditionsConditions to AvoidRationale for Avoidance
Base/Acid Use of buffered systems if pH strays.Strong bases (NaOH, KOH, t-BuOK), Strong acids (HCl, H₂SO₄).Catalyzes the formation of the achiral enolate/enol intermediate.[2]
Temperature 0 °C or below.Room temperature or elevated temperatures.Higher temperatures increase the rate of racemization.[1]
Solvent Aprotic solvents (THF, Et₂O) or protic solvents like MeOH, EtOH.Solvents that may contain acidic or basic impurities.Solvent can influence the stability of intermediates.[1]
Workup Quench with a mild acid (e.g., sat. NH₄Cl), use brine washes.Washes with strong aqueous acid or base.Harsh pH during workup is a common cause of racemization.[1]
Issue 2: My final (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol product shows decreased e.e. after workup and purification.

Even after a successful stereoselective reaction, the chiral product can racemize during downstream processing. Chiral amines can be sensitive to pH and heat.

Root Cause Analysis:

The free amino group can act as an internal base, or external acidic/basic conditions during extraction and washing can lead to transient intermediates that allow for epimerization, especially at elevated temperatures.

Solutions & Optimization:

  • Maintain Low Temperatures: All workup steps, including extractions, washes, and solvent removal (rotary evaporation), should be conducted at low temperatures (0-5 °C for aqueous steps, <30 °C for evaporation).[1]

  • Control pH with Buffers: Instead of using strong acids or bases for washes, use buffered solutions. A phosphate buffer at pH 7 is ideal. For removing acidic impurities, a saturated sodium bicarbonate (NaHCO₃) solution is a milder alternative to sodium hydroxide.[1]

  • Minimize Exposure Time: Plan your workup to be as efficient as possible. The less time your compound spends in solution, especially aqueous layers, the lower the risk of racemization.

  • Consider N-Protection: If racemization remains a persistent issue, consider keeping the amine protected with a group like Boc (tert-butoxycarbonyl) throughout the workup and purification. The protecting group can be removed in a final, carefully controlled step.[3][4]

Caption: Recommended workflow for a non-racemizing workup procedure.

Issue 3: I am using an N-protecting group strategy, but still see racemization. Could the protecting group be the problem?

Yes, the choice of protecting group and, more critically, the conditions for its removal can induce racemization.

Root Cause Analysis:

Harsh deprotection conditions, such as strong acids (e.g., TFA for Boc removal) or bases (e.g., piperidine for Fmoc removal) combined with elevated temperatures, can create an environment where the adjacent stereocenter is compromised.[5] Some protecting groups can also form cyclic intermediates (like oxazolones in peptide chemistry) that facilitate racemization, though this is more common with N-acyl groups.[3]

Solutions & Optimization:

  • Select Orthogonal Protecting Groups: Choose a protecting group that can be removed under mild conditions that are "orthogonal" to other functionalities in your molecule.[4]

  • Optimize Deprotection Conditions: Use the mildest possible conditions for deprotection. For example, for Boc removal, consider using milder acids like 4M HCl in dioxane at 0°C instead of neat TFA at room temperature.

  • Screen Protecting Groups: If racemization persists, screen different protecting groups to find one that is both stable during the reaction and easily removed without epimerization.

Table 2: Comparison of Common Amine Protecting Groups

Protecting GroupAbbreviationCommon Deprotection ConditionsRacemization RiskComments
tert-ButoxycarbonylBocStrong Acid (TFA, HCl in Dioxane)Low to ModerateRisk increases with temperature and acid strength. Perform at 0°C.[4]
BenzyloxycarbonylCbzCatalytic Hydrogenolysis (H₂, Pd/C)Very Low Generally very mild and preserves stereochemistry. Not suitable if other reducible groups (e.g., alkynes) are present.
9-FluorenylmethoxycarbonylFmocBase (e.g., 20% Piperidine in DMF)Moderate to HighThe basic conditions can cause epimerization of adjacent stereocenters.[5]
Validated Experimental Protocols
Protocol 1: Stereoselective Reduction of (R)-2-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propan-1-one
  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-Boc protected α-amino ketone (1.0 eq) and anhydrous methanol (MeOH, approx. 0.1 M concentration).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath with gentle stirring.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically complete within 1-2 hours).

  • Quenching: Once the starting material is consumed, slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C until gas evolution ceases.

  • Workup: Proceed immediately to the optimized workup protocol described below.

Protocol 2: Optimized Workup and Purification
  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer three times with a pre-chilled organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with:

    • 1x with cold saturated aqueous sodium bicarbonate (NaHCO₃).

    • 1x with cold brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure, ensuring the water bath temperature does not exceed 30 °C.

  • Purification: The crude product (N-Boc-(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol) can be purified by flash chromatography on silica gel or by crystallization.

  • Deprotection (if required): The Boc group can be removed by stirring the purified intermediate in a solution of 4M HCl in 1,4-dioxane at 0 °C to room temperature until the reaction is complete, followed by careful neutralization and extraction.

By implementing these carefully controlled procedures and understanding the underlying chemical principles, researchers can significantly minimize or eliminate racemization, ensuring the successful synthesis of enantiomerically pure (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol.

References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 317-357). Academic Press.
  • Foth, C. N., & O'Brien, A. G. (2020). Pyridoxal-Catalyzed Racemization of α-Aminoketones Enables the Stereodivergent Synthesis of 1,2-Amino Alcohols Using Ketoreductases. ACS Catalysis, 10(11), 6099-6104. Available from: [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (2009). Available from: [Link]

  • Protecting Groups. Organic Chemistry Portal. Available from: [Link]

  • Racemization Overview, Mechanism & Examples. Study.com. Available from: [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. (2024). Available from: [Link]

Sources

Optimization

Optimizing extraction yield of D-4-chlorophenylalaninol from plasma and tissue samples

Welcome to the technical support resource for optimizing the extraction of D-4-chlorophenylalaninol from plasma and tissue samples. This guide, designed for researchers, scientists, and drug development professionals, pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for optimizing the extraction of D-4-chlorophenylalaninol from plasma and tissue samples. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance your extraction yield and ensure reproducible, high-quality results for downstream analysis.

Understanding Your Analyte: D-4-Chlorophenylalaninol

Success in analyte extraction begins with a firm grasp of its physicochemical properties. D-4-chlorophenylalaninol is a halogenated derivative of phenylalaninol. While specific experimental data for the "-ol" form is limited, we can infer its behavior from its structure and the known properties of its close analog, 4-chlorophenylalanine.

Key Physicochemical Characteristics:

PropertyValue / InferenceRationale & Implication for Extraction
Molecular Weight 185.65 g/mol A small molecule, suitable for various extraction techniques without significant steric hindrance.
Structure ClC₆H₄CH₂CH(NH₂)CH₂OH[1]Contains a basic amino group (-NH₂) and a primary alcohol (-OH), making it a polar molecule. The chlorophenyl group adds some hydrophobicity.
Predicted pKa ~9-10 (for the amino group)The primary amino group is basic. At physiological pH (~7.4), it will be predominantly protonated (positively charged). Adjusting the pH to >11 will deprotonate it, making the molecule neutral and more amenable to extraction into organic solvents.
Predicted logP Low to moderateThe related 4-chloro-L-phenylalanine has an XLogP3 of -0.5, indicating it is hydrophilic.[2] The replacement of the carboxylic acid with an alcohol group in D-4-chlorophenylalaninol will slightly increase its hydrophobicity, but it remains a polar compound.
Solubility Likely soluble in polar organic solvents and aqueous acid.Solubility in solvents like methanol, acetonitrile, and isopropanol is expected. Its basic nature makes it soluble in acidic aqueous solutions.

Recommended Extraction Workflows

The optimal extraction strategy depends on the sample matrix, required sample cleanliness, and available instrumentation. Below are recommended starting protocols for plasma and tissue samples.

Workflow Decision Guide

This diagram outlines a logical approach to selecting the appropriate extraction method based on your experimental needs.

G start Start: What is your primary goal? goal1 High Throughput & Simplicity start->goal1 Speed is critical goal2 High Purity & Concentration start->goal2 Minimizing matrix effects is key ppt Protein Precipitation (PPT) goal1->ppt Fastest method lle Liquid-Liquid Extraction (LLE) goal2->lle Good for removing salts & phospholipids spe Solid-Phase Extraction (SPE) goal2->spe Highest selectivity & cleanest extract

Caption: Decision tree for selecting an extraction method.

Protocol 1: Protein Precipitation (PPT) for Plasma

This method is rapid and ideal for screening large numbers of samples, but may result in a less clean extract compared to LLE or SPE.[3]

Principle: A high concentration of a water-miscible organic solvent (like acetonitrile) or an acid (like trichloroacetic acid) is added to the plasma sample. This disrupts the solvation of proteins, causing them to denature and precipitate out of solution.[3][4] Small molecules like D-4-chlorophenylalaninol remain in the supernatant.

Step-by-Step Protocol:

  • Sample Aliquot: Place 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Spike with an appropriate volume of IS solution (if used).

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte protonated and soluble in the aqueous/organic mix. Acetonitrile is highly effective at precipitating plasma proteins.[4]

  • Vortex: Vortex the tube vigorously for 30-60 seconds to ensure thorough mixing and complete protein denaturation.

  • Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with your analytical system (e.g., the initial mobile phase for LC-MS). This step concentrates the analyte and performs a solvent exchange.[5]

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma

LLE offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent, leaving many endogenous interferences (like salts and phospholipids) behind in the aqueous phase.[2][6]

Principle: This technique separates compounds based on their differential solubilities in two immiscible liquids (aqueous and organic). By adjusting the pH of the aqueous plasma sample to deprotonate the basic amino group of D-4-chlorophenylalaninol, we render it neutral and increase its partitioning into an organic solvent.[6]

Step-by-Step Protocol:

  • Sample Aliquot: Place 100 µL of plasma into a 2 mL microcentrifuge tube.

  • Add Internal Standard (IS): Spike with IS solution.

  • pH Adjustment: Add 20 µL of 1 M ammonium hydroxide to raise the pH to >10. This ensures the amino group is deprotonated and the molecule is neutral.

  • Add Extraction Solvent: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate). MTBE is a good choice for moderately polar compounds and forms a distinct layer from the aqueous phase.

  • Mix: Vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute in a suitable solvent for analysis.

Protocol 3: Extraction from Tissue Samples

Tissue extraction requires an initial homogenization step to disrupt the cellular structure and release the analyte.[7][8] Following homogenization, a cleanup procedure similar to those for plasma is necessary.

Principle: Mechanical or chemical lysis breaks open cells. For solid tissues, homogenization in a lysis buffer is critical. The resulting homogenate is a complex mixture that then requires protein precipitation and/or further extraction to isolate the analyte of interest.

Step-by-Step Protocol:

  • Tissue Preparation: Weigh a small piece of frozen tissue (~20-50 mg) and place it in a 2 mL tube containing ceramic beads. Keep the tissue frozen to prevent degradation.[7]

  • Homogenization: Add 500 µL of ice-cold lysis buffer (e.g., RIPA buffer or a simple phosphate-buffered saline with protease inhibitors) per 25 mg of tissue.[7][8] Homogenize using a bead beater or other mechanical homogenizer until the tissue is fully dissociated.

  • Protein Precipitation: Add 1 mL of ice-cold acetonitrile with 0.1% formic acid to the homogenate.

  • Vortex & Centrifuge: Vortex vigorously for 1 minute, then centrifuge at >12,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Cleanup (Optional LLE): For a cleaner sample, perform an LLE on the supernatant as described in Protocol 2. Adjust pH, add organic solvent, mix, centrifuge, and collect the organic layer.

  • Evaporation & Reconstitution: Evaporate the collected supernatant (from PPT) or organic layer (from LLE) to dryness and reconstitute for analysis.

Troubleshooting Guide (Q&A)

This section addresses common issues encountered during the extraction of D-4-chlorophenylalaninol.

Q1: My recovery is consistently low. What are the likely causes and how can I fix it?

A1: Low recovery can stem from several factors related to the analyte's properties and the chosen extraction method.

  • For Protein Precipitation (PPT):

    • Analyte Adsorption: Your analyte might be adsorbing to the precipitated protein pellet.

      • Solution: Try a different precipitation solvent. While acetonitrile is common, methanol or acetone can alter the precipitation dynamics and may reduce co-precipitation.[3] Also, ensure the formic acid is present to keep the analyte charged and less likely to stick to hydrophobic protein surfaces.

    • Incomplete Extraction from Pellet: The analyte may be trapped within the protein pellet.

      • Solution: After the first centrifugation and supernatant removal, try re-suspending the pellet in a small volume of the precipitation solvent, vortexing, and re-centrifuging. Combine this second supernatant with the first.

  • For Liquid-Liquid Extraction (LLE):

    • Incorrect pH: The most common issue. If the pH of the aqueous phase is not sufficiently high (ideally >10), your analyte will remain protonated (charged) and will not efficiently partition into the organic solvent.

      • Solution: Verify the pH of your sample after adding the base using a micro pH electrode or pH strips. Increase the amount or concentration of the base if necessary.

    • Inappropriate Organic Solvent: The solvent may not have the right polarity to effectively extract your analyte.

      • Solution: D-4-chlorophenylalaninol is moderately polar. If a non-polar solvent like hexane is used, recovery will be poor. If a very polar solvent that is miscible with water is used (like methanol), no phase separation will occur. Good starting points are MTBE, ethyl acetate, or a mixture like dichloromethane:isopropanol (9:1 v/v).[6][9]

  • For Tissue Homogenization:

    • Inefficient Lysis: The tissue may not be fully homogenized, trapping the analyte within intact cells.

      • Solution: Ensure your homogenization method is sufficient. Bead beaters are very effective. Check that you are not using too much tissue for the volume of lysis buffer.[8] Consider adding a sonication step after mechanical homogenization.

Q2: I'm seeing high variability between replicate samples. What's causing this?

A2: High variability often points to inconsistencies in the manual steps of the protocol.

  • Inconsistent Pipetting: Especially when dealing with small volumes of plasma, IS, or pH adjustment solutions, small errors can lead to large final differences.

    • Solution: Calibrate your pipettes regularly. When pipetting viscous fluids like plasma, use reverse pipetting techniques.

  • Inconsistent Vortexing/Mixing: Insufficient or inconsistent mixing during PPT or LLE will lead to variable extraction efficiency.

    • Solution: Use a multi-tube vortexer for consistency and ensure all samples are mixed for the same duration and at the same intensity.

  • Temperature Fluctuations: Performing steps at different temperatures can affect protein precipitation and solvent partitioning.

    • Solution: Keep samples on ice whenever possible, especially during homogenization and before centrifugation, to minimize enzymatic degradation and ensure consistent precipitation.[7]

  • Evaporation Errors: Evaporating to dryness can be a source of variability. Over-drying can make the analyte difficult to reconstitute, while incomplete drying leaves residual organic solvent that can affect subsequent analysis.

    • Solution: Monitor the evaporation process closely. Stop the nitrogen flow as soon as the sample is dry. If possible, use an automated evaporation system for better consistency.

Q3: My final extract shows significant matrix effects in my LC-MS/MS analysis. How can I get a cleaner sample?

A3: Matrix effects, which cause ion suppression or enhancement, are a major challenge in bioanalysis.[6] They are caused by co-eluting endogenous compounds from the sample matrix, most commonly phospholipids from plasma.

  • If you are using PPT: This is the "dirtiest" common extraction method.

    • Solution 1: Switch to LLE or SPE. Both methods are significantly better at removing salts and phospholipids.[6][10]

    • Solution 2: Use a HybridSPE® technique. This involves a specialized 96-well plate or cartridge that combines the simplicity of protein precipitation with a selective filtration step that specifically removes phospholipids through a zirconia-based interaction.[11]

  • If you are using LLE:

    • Solution 1: Optimize the organic solvent. A more non-polar solvent might leave behind more polar interferences, but you risk losing your analyte. A more polar organic solvent might pull more interferences. Experiment with different solvents (e.g., MTBE vs. ethyl acetate) to find the best balance.

    • Solution 2: Perform a back-extraction. After the initial extraction into the organic phase, you can "wash" the organic layer by adding a fresh aqueous buffer (at the same high pH) and vortexing again. Discard the aqueous wash layer. This can remove more polar interferences that were carried over.

  • General Solution: Solid-Phase Extraction (SPE).

    • SPE provides the cleanest extracts by combining different modes of separation (e.g., reversed-phase, ion-exchange). For D-4-chlorophenylalaninol, a mixed-mode cation-exchange SPE cartridge would be ideal. The protocol would involve:

      • Load: Load the pre-treated plasma/tissue supernatant at a low pH (~3-4) to ensure the analyte is charged and binds to the cation-exchange sorbent.

      • Wash: Wash with a weak organic solvent (e.g., methanol) to remove hydrophobic interferences, then with an acidic buffer to remove other polar interferences.

      • Elute: Elute the analyte with a small volume of organic solvent containing a base (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte and release it from the sorbent.[10]

SPE Workflow Diagram

SPE_Workflow node_style node_style step1_title Step 1: Condition step1 Methanol Removes organic residues step1_title->step1 step2_title Step 2: Equilibrate step2 Aqueous Buffer (e.g., Water) Prepares sorbent for aqueous sample step2_title->step2 step3_title Step 3: Load step3 step3 step3_title->step3 step4_title Step 4: Wash step4 Aqueous Wash Buffer, then weak Organic Solvent Interferences are removed step4_title->step4 step5_title Step 5: Elute step5 Elution Solvent (e.g., 5% NH4OH in MeOH) Pure analyte is collected step5_title->step5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) in (2R)-2-Amino-3-(4-chlorophenyl)propan-1-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the erosion of enantiomeric excess (ee) during the asymmetric synthesis of (2R)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the erosion of enantiomeric excess (ee) during the asymmetric synthesis of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol (commonly known as D-4-chlorophenylalaninol). This chiral amino alcohol is a critical building block for various active pharmaceutical ingredients (APIs).

The most scalable synthetic route involves the reduction of the chiral pool precursor, D-4-chlorophenylalanine. However, standard reduction conditions often lead to partial or complete racemization. This guide provides field-proven, mechanistically grounded solutions to preserve stereochemical integrity throughout your workflow.

Diagnostic Matrix: Enantiomeric Excess Troubleshooting

Use this rapid diagnostic table to map your observed symptoms to their root causes and immediate solutions.

Symptom / ObservationProbable Root CauseRecommended Corrective Action
ee drops from >99% to <90% after reduction Formation of an oxazolone intermediate due to harsh carboxylic acid activation (e.g., SOCl₂/MeOH).Abandon esterification. Use direct reduction via in situ generated diborane (NaBH₄/I₂).
High ee, but extremely low yield (<30%) Incomplete cleavage of the stable boron-nitrogen complex during workup.Implement a mandatory alkaline hydrolysis step (20% NaOH reflux) prior to extraction.
Variable ee across different batches Trace transition metal impurities or fluctuating reaction temperatures during hydride addition.Standardize addition rates at 0 °C; ensure chiral pool starting material is >99.5% pure.
Inconsistent ee measurements Relying on optical rotation (polarimetry), which is skewed by trace chiral impurities.Switch exclusively to chiral SFC or HPLC for absolute ee quantification.

Mechanistic Deep-Dive: The Root Cause of Racemization

To solve ee erosion, we must understand the causality behind it. When attempting to reduce the carboxylic acid of D-4-chlorophenylalanine using standard hydride sources (such as LiAlH₄), researchers often pre-activate the acid by converting it to a methyl ester or mixed anhydride.

Under basic or thermal conditions, this activated intermediate undergoes rapid intramolecular cyclization to form an oxazolone . The α-proton of the oxazolone is highly acidic. This acidity leads to rapid tautomerization, flattening the chiral center into a planar, achiral state, resulting in a 1[1].

To prevent this, we must bypass the oxazolone pathway entirely. By using a direct reduction method that forms a stable, stereoretentive cyclic borate complex (via NaBH₄ activated by I₂ or H₂SO₄), we protect the chiral center. The in situ generated diborane (BH₃) coordinates with the amino group and reduces the acid directly without requiring activating leaving groups.

Mechanism A D-4-Chlorophenylalanine (Chiral Pool) B Carboxylic Acid Activation (e.g., Ester/Anhydride) A->B Harsh Activation E NaBH4 / I2 (in situ BH3) Borate Complex A->E Mild Reduction C Oxazolone Intermediate (Planar, Achiral) B->C Base/Heat D Racemic Product (Loss of ee) C->D Reduction F (2R)-2-Amino-3-(4-chlorophenyl)propan-1-ol (Preserved ee) E->F Direct Hydride Transfer

Mechanistic divergence: Racemization via oxazolone vs. ee preservation via borate complex.

Field-Proven Protocol: Stereoretentive Reduction via in situ Borane

The following procedure utilizes the NaBH₄/I₂ system to reduce D-4-chlorophenylalanine. This protocol is designed as a self-validating system : the critical alkaline hydrolysis step at the end actively breaks the robust boron-nitrogen chelate. If this step is incomplete, the product remains water-soluble, leading to artificially low yields. By ensuring complete alkaline hydrolysis, the system validates that all reduced material is available for extraction, eliminating false diagnostics of "chemical degradation."

Step-by-Step Methodology:
  • System Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer. Flush the system thoroughly with Argon.

  • Suspension: Suspend D-4-chlorophenylalanine (1.0 equiv) and NaBH₄ (2.5 equiv) in anhydrous THF (0.5 M relative to the amino acid). Stir vigorously at room temperature for 15 minutes.

  • Activation (Critical Temperature Control): Dissolve I₂ (1.0 equiv) in anhydrous THF. Cool the reaction flask to 0 °C. Add the I₂ solution dropwise over 45 minutes. Caution: This step generates H₂ gas. Maintain 0 °C to prevent thermal runaway and preserve ee.

  • Reflux: Once hydrogen evolution ceases, gradually warm the mixture to room temperature, then heat to reflux (approx. 65 °C) for 14–18 hours.

  • Quench: Cool the reaction mixture back to 0 °C. Carefully add Methanol dropwise until effervescence completely ceases to quench unreacted borane.

  • Concentration: Evaporate the solvents under reduced pressure to yield a white, pasty residue.

  • Hydrolysis (Self-Validation Step): Add 20% aqueous NaOH (or KOH) to the residue and heat to reflux for 3 hours. This step destroys the boron-nitrogen complex, releasing the free amino alcohol.

  • Extraction: Cool to room temperature and extract the aqueous layer three times with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude product from EtOAc/Hexanes to yield chemically and optically pure (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol.

Workflow N1 1. Suspend D-4-Cl-Phe & NaBH4 in dry THF N2 2. Dropwise addition of I2 in THF at 0°C N1->N2 N3 3. Reflux 18h (BH3 reduction) N2->N3 N4 4. Quench with MeOH & concentrate N3->N4 N5 5. NaOH extraction & Crystallization N4->N5

Step-by-step workflow for the stereoretentive NaBH4/I2 reduction of D-4-chlorophenylalanine.

Quantitative Data: Reagent Impact on Enantiomeric Excess

The choice of reducing agent directly dictates the survival of the chiral center. The table below summarizes expected outcomes based on validated industrial data.

Reducing AgentActivation MethodReactive IntermediateTypical Yield (%)Enantiomeric Excess (ee %)
LiAlH₄ Esterification (SOCl₂/MeOH)Methyl ester / Oxazolone65 - 7580 - 90 (Severe Racemization)
NaBH₄ / I₂ None (Direct)Cyclic Borate complex80 - 88> 99 (Stereoretentive)
NaBH₄ / H₂SO₄ None (Direct)Cyclic Borate complex75 - 85> 98 (Stereoretentive)
BH₃·THF None (Direct)Cyclic Borate complex70 - 80> 99 (Stereoretentive)

Frequently Asked Questions (FAQs)

Q: Why are my chiral HPLC results showing 99% ee, but my optical rotation is significantly lower than literature values? A: Optical rotation (polarimetry) is notoriously unreliable for precise ee determination. It is highly susceptible to trace chiral impurities, concentration variations, and solvent effects[2]. Furthermore, the3 using dual-parameter techniques has proven that optical rotation can be skewed by orders of magnitude compared to actual purity[3]. Always rely on chiral SFC or HPLC for definitive ee quantification.

Q: Can I substitute I₂ with H₂SO₄ for the NaBH₄ activation? A: Yes. The 4 is a highly effective, cost-efficient alternative that also generates BH₃ in situ[4]. However, handling concentrated H₂SO₄ requires extremely strict temperature control (maintaining < 5 °C during addition) to avoid charring the aromatic ring of the chlorophenylalanine substrate.

Q: We are synthesizing the amino alcohol de novo via asymmetric hydrogenation of an enamide. Why is our ee stalling at 85%? A: In transition-metal catalyzed asymmetric hydrogenation (e.g., using Rh/BINAP), ee erosion is typically caused by background uncatalyzed reduction or catalyst poisoning. Ensure your H₂ pressure is optimized (excessive pressure can override the chiral ligand's stereocontrol) and rigorously scavenge trace chlorides or sulfur from your enamide precursor before hydrogenation.

References

  • Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein Hydrolysates (Citing Poindexter & Meyers on amino acid reduction and racemization). ACS Sustainable Chemistry & Engineering. 1

  • Facile Reduction of Carboxylic Acids, Esters, Acid Chlorides, Amides and Nitriles to Alcohols or Amines Using NaBH4/BF3×Et2O (Citing Abiko on NaBH₄-H₂SO₄ reduction). ResearchGate. 4

  • Optical Purity and Enantiomeric Excess . Master Organic Chemistry. 2

  • Determination of Enantiomeric Excess by Optofluidic Microlaser near Exceptional Point . Advanced Science / NIH. 3

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Storage Guide for (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol (also known as D-4-chlorophenylalaninol).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol (also known as D-4-chlorophenylalaninol). As a chiral amino alcohol, this compound is a highly valuable synthetic intermediate, but its bifunctional nature (primary amine and primary alcohol) and stereocenter make it highly susceptible to specific environmental degradation pathways.

Below, we provide field-proven troubleshooting FAQs, quantitative stability data, and self-validating protocols to ensure the long-term integrity of your batches.

Part 1: Troubleshooting FAQs

Q1: I opened a previously sealed vial, and there is a white, insoluble crust forming on the surface of the powder. What is this, and is the batch ruined? A: This crust is the result of carbamate salt formation . Primary amines are highly nucleophilic and react spontaneously with electrophilic atmospheric carbon dioxide ( CO2​ )[1]. This nucleophilic attack forms a transient carbamic acid, which immediately reacts with a second equivalent of the amino alcohol to form a stable, insoluble alkylammonium carbamate salt.

  • Causality: Exposure to ambient air during weighing or improper sealing allows CO2​ ingress.

  • Solution: The crust is chemically altered and will skew your reaction stoichiometry. You must mechanically remove the crust. To prevent this, always handle the compound in a glovebox or backfill storage vials with Argon, which is heavier than air and displaces CO2​ .

Q2: My chiral HPLC analysis shows a significant drop in enantiomeric excess (ee) over a 6-month storage period. How is the compound racemizing in a solid state? A: Racemization at the 2R chiral center is a secondary degradation pathway triggered by auto-oxidation . When the primary alcohol group is exposed to oxygen and light, it slowly oxidizes into an α -amino aldehyde. α -amino aldehydes are notoriously configurationally unstable; the electron-withdrawing carbonyl group drastically increases the acidity of the α -proton. This leads to rapid keto-enol tautomerization (or enamine formation), which destroys the stereocenter and results in racemization upon reverting to the aldehyde[2].

  • Causality: Trace oxygen and thermal energy drive the initial oxidation, which acts as a catalyst for stereochemical collapse.

  • Solution: Store the compound at -20°C in amber glass vials to minimize the kinetic energy required for oxidation and protect against photolytic degradation[3].

Q3: The powder has lost its free-flowing nature and has become sticky and clumped. Can I simply dry it in an oven? A: No, do not apply heat. The compound is hygroscopic. Moisture absorption causes clumping and acts as a localized solvent medium that exponentially accelerates both CO2​ absorption and hydrolytic/oxidative degradation. Applying heat to a wet amino alcohol will accelerate the oxidation to the aldehyde, worsening the racemization described in Q2.

  • Solution: Dry the compound using high vacuum lyophilization or a vacuum desiccator at room temperature with phosphorus pentoxide ( P2​O5​ ).

Part 2: Quantitative Stability & Degradation Data

To facilitate rapid risk assessment, the following table summarizes the quantitative degradation profiles of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol under various stress conditions.

Stress ConditionPrimary Degradation PathwayDetected ImpuritiesEst. Degradation Rate (per month)Preventative Standard
Ambient Air (25°C) CO2​ Nucleophilic AttackCarbamate Salts2.5% - 4.0%Argon Backfill
Light Exposure (UV/Vis) Photolytic Oxidation α -Amino Aldehydes1.2% - 2.0%Amber Glass Storage
Moisture (>60% RH) Hygroscopic SolvationHydrates, Accelerated OxidationVariable (Clumping)Vacuum Desiccation
Elevated Temp (40°C) Thermal Oxidation & EpimerizationRacemate (Loss of ee%)> 5.0% ee loss-20°C Storage
Ideal (-20°C, Ar, Dark) NoneNone< 0.1%Baseline Protocol

Part 3: Mechanistic & Workflow Visualizations

DegradationPathways Core (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol CO2 Atmospheric CO2 Core->CO2 O2 Oxygen / Light Core->O2 H2O Moisture / Heat Core->H2O Carbamate Carbamate Salt (White Insoluble Crust) CO2->Carbamate Nucleophilic Attack Oxidation Oxidation to α-Amino Aldehyde O2->Oxidation Hydrolysis Clumping & Accelerated Degradation H2O->Hydrolysis Enolization Keto-Enol Tautomerization (Acidic α-Proton) Oxidation->Enolization Racemate Racemization (Loss of Enantiomeric Purity) Enolization->Racemate Stereocenter Loss Hydrolysis->Oxidation Hydrolysis->Carbamate Catalyzes

Fig 1: Mechanistic degradation pathways of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol.

StorageWorkflow Incoming Incoming Batch QC Quality Control (ee%, Purity, Moisture) Incoming->QC Drying Vacuum Desiccation (Remove H2O) QC->Drying Pass Argon Argon Backfill (Displace O2 & CO2) Drying->Argon Vial Amber Glass Vial (Protect from Light) Argon->Vial Seal PTFE-Lined Cap + Parafilm Vial->Seal Storage -20°C Storage (Minimize Kinetic Energy) Seal->Storage

Fig 2: Validated workflow for the long-term storage preparation of chiral amino alcohols.

Part 4: Self-Validating Experimental Protocols

Protocol A: Inert Atmosphere Packaging for Long-Term Storage

This protocol utilizes a mass-balance validation step to ensure the integrity of the storage environment over time.

  • Preparation: Transfer the (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol into pre-weighed, oven-dried (120°C for 4 hours) amber glass vials. Do not cap them yet.

  • Desiccation: Place the open vials in a vacuum desiccator containing fresh Drierite or P2​O5​ . Apply a high vacuum (<10 mbar) for 12 hours to strip ambient moisture.

    • Validation Check 1: The vacuum gauge must hold steady at <10 mbar when the pump is isolated, confirming no atmospheric leaks.

  • Argon Backfill: Slowly purge the desiccator with high-purity Argon gas (99.999%) until atmospheric pressure is reached. Argon is heavier than air and will blanket the powder, displacing any residual O2​ and CO2​ .

  • Sealing: Quickly cap the vials using PTFE-lined screw caps (PTFE prevents chemical leaching into the solid). Wrap the cap junction tightly with Parafilm.

  • Gravimetric Baseline: Weigh the fully sealed vial on an analytical balance and record the mass on the vial label.

    • Validation Check 2 (Long-Term): Before using the compound months later, re-weigh the vial. A mass increase indicates seal failure and moisture/ CO2​ ingress. If the mass is identical, the internal atmosphere has been successfully maintained.

  • Storage: Transfer to a -20°C freezer.

Protocol B: Forced Degradation Study (Stability Validation)

To validate the specific shelf-life of your batch, perform a forced degradation study[3]. This protocol is self-validating via mass balance chromatography.

  • Sample Aliquoting: Prepare four 50 mg aliquots of the compound in clear glass vials.

  • Stress Induction:

    • Control: Store at -20°C under Argon.

    • Oxidative Stress: Add 1 mL of 3% H2​O2​ and stir at room temperature for 24 hours.

    • Thermal/Atmospheric Stress: Leave open to ambient air at 40°C in a humidity chamber (75% RH) for 7 days.

    • Photolytic Stress: Expose to broad-spectrum UV light (254 nm) for 48 hours.

  • Neutralization & Preparation: Lyophilize the oxidative stress sample to remove water and peroxide. Dissolve all samples in HPLC-grade mobile phase.

  • Analysis: Analyze via Chiral HPLC (e.g., using a Daicel Chiralpak column) with a UV or MS detector.

  • Validation (Mass Balance Check): Calculate the total peak area for each stressed sample. The sum of the parent compound peak area plus the areas of all degradation product peaks (e.g., aldehyde, racemate, carbamate) must equal 100% ± 2% of the control sample's peak area. If mass balance is not achieved, it indicates the formation of insoluble polymers or volatile degradants not captured by the detector, requiring a change in the analytical method.

References

  • Integrated Approach to CO2 Capture and Conversion to Cyclic Carbonates under Solvent Source: Office of Scientific and Technical Information (OSTI) URL:[Link]

  • Visible Light-Promoted Deracemization of α-Amino Aldehyde by Synergistic Chiral Primary Amine and Hypervalent Iodine Catalysis Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Troubleshooting

Overcoming steric hindrance when coupling (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol

Focus Substrate: (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the challenges of chemoselective functionalization in comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Focus Substrate: (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the challenges of chemoselective functionalization in complex bifunctional molecules. Coupling reactions involving (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol present a notorious dual challenge: severe steric hindrance at the reaction center and the competing nucleophilicity of the adjacent hydroxyl group.

This guide provides field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve high-yielding, chemoselective amide bond formation.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do standard coupling reagents like EDC/HOBt fail or give low yields with this specific substrate? A: The difficulty stems from a structural inversion of steric accessibility. In typical alkanolamines, the amine is significantly more nucleophilic than the hydroxyl group. However, in (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol, the amine resides on a sterically hindered secondary carbon (C2), flanked by a bulky 4-chlorobenzyl group. Conversely, the hydroxyl group resides on an completely unhindered primary carbon (C1).

Standard carbodiimide/HOBt chemistries lack the activation energy required to overcome the van der Waals repulsions between the bulky 4-chlorobenzyl group and the incoming activated ester. This slows down the amidation rate drastically, allowing the less nucleophilic but sterically accessible primary alcohol to compete, resulting in unwanted O-acylation [1, 2].

Q2: How can I force chemoselective N-acylation over O-acylation? A: Chemoselectivity in hindered alkanolamines requires maximizing kinetic differentiation [2]. You must trap the amine before the alcohol can react.

  • Use highly reactive uronium salts: Reagents like COMU generate highly reactive Oxyma active esters that rapidly acylate the amine.

  • Strict Base Control: Use exactly 1.0 to 1.1 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Excess base will deprotonate the hydroxyl group, drastically increasing its nucleophilicity and driving O-acylation.

  • Cryogenic Initiation: Initiate the reaction at 0 °C. The lower temperature suppresses the higher-activation-energy O-acylation pathway while allowing the highly reactive COMU-ester to proceed with N-acylation.

Q3: Why is COMU recommended over HATU for this specific molecule? A: While HATU is an industry standard, COMU (which incorporates the Oxyma Pure leaving group) demonstrates superior performance for sterically hindered amines. The morpholine ring in COMU provides an internal hydrogen-bond acceptor that stabilizes the transition state of the incoming hindered amine, effectively lowering the activation energy. Furthermore, COMU is less prone to causing epimerization of the carboxylate partner and avoids the formation of explosive benzotriazole byproducts [1, 3].

Part 2: Troubleshooting Workflows & Mechanisms

Workflow Start Start: N-Coupling of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol Reagent Select Coupling Reagent Start->Reagent Standard EDC/HOBt (Standard) Reagent->Standard Advanced COMU or HATU (Advanced) Reagent->Advanced Result1 Low Yield / High O-Acylation Standard->Result1 Result2 High Yield N-Acylation Advanced->Result2 CheckO Check LC-MS for O-Acylation Result2->CheckO Optimize Optimize: 1.0 eq DIPEA, Lower Temp (0°C) CheckO->Optimize If >5% O-acyl Protect Fallback: O-TBS Protection Prior to Coupling CheckO->Protect If persistent

Workflow for optimizing chemoselective N-acylation of hindered amino alcohols.

Mechanism Acid Carboxylic Acid ActiveEster Oxyma Active Ester (Highly Reactive) Acid->ActiveEster Activation Base DIPEA (Base) Base->ActiveEster COMU COMU Reagent COMU->ActiveEster Amide Target Amide ActiveEster->Amide Amidation Amine Hindered Amino Alcohol Amine->Amide

Mechanistic pathway of COMU-mediated activation and subsequent amidation.

Part 3: Quantitative Data Presentation

When selecting a reagent for this specific transformation, consider the empirical data summarizing reagent efficacy against sterically hindered amino alcohols:

Coupling ReagentActivation SpeciesEfficiency for Hindered AminesChemoselectivity (N vs O)Epimerization Risk
EDC / HOBt Carbodiimide / OBtLowPoor (Slow reaction favors O-acylation)Moderate
HATU Aminium / OAtHighGoodLow
PyAOP Phosphonium / OAtHighGoodLow
COMU Uronium / OxymaVery High Excellent Very Low

Part 4: Self-Validating Experimental Protocols

Protocol 1: Chemoselective N-Acylation using COMU

This protocol utilizes kinetic control to drive the reaction toward the amide, minimizing O-esterification.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under inert atmosphere (N₂), dissolve the carboxylic acid partner (1.0 eq) and COMU (1.05 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (1.1 eq) dropwise.

    • Self-Validation Check 1: The solution will undergo a distinct color change (typically to a vibrant yellow/orange), visually confirming the successful formation of the Oxyma active ester [1]. Stir for 5 minutes.

  • Coupling: Dissolve (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-activated mixture at 0 °C.

  • Reaction Monitoring: Stir for 1 hour at 0 °C, then allow it to slowly warm to room temperature for an additional 1-2 hours.

    • Self-Validation Check 2 (TLC Diagnostics): Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin.

      • Success: The disappearance of the primary amine (purple spot) and the appearance of a UV-active, Ninhydrin-negative spot indicates successful N-acylation.

      • Failure (O-Acylation): If a new UV-active spot appears that remains Ninhydrin-positive (purple), O-acylation has occurred, leaving the primary amine free.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Wash the organic layer sequentially with 5% NaHCO₃, 1M HCl (to remove unreacted amine), and brine. Dry over Na₂SO₄ and concentrate.

Protocol 2: Fallback Strategy (O-TBS Protection)

If the carboxylic acid partner is exceptionally bulky (e.g., an α,α -disubstituted amino acid), kinetic differentiation may fail entirely. In such cases, temporary O-protection is mandatory.

Step-by-Step Methodology:

  • O-Protection: Dissolve the amino alcohol (1.0 eq) in anhydrous DCM. Add Imidazole (2.0 eq) and cool to 0 °C. Add TBS-Cl (1.1 eq) portion-wise. Stir for 4 hours at room temperature.

    • Self-Validation Check: TLC (Ninhydrin) will show a new, higher Rf purple spot, confirming the amine is still free but the molecule is less polar due to alcohol protection.

  • Coupling: Perform the standard COMU coupling (Protocol 1) using the O-TBS protected intermediate. The reaction can now be run at room temperature or gently heated (40 °C) without fear of O-acylation.

  • Deprotection: Treat the purified coupled product with TBAF (1.2 eq) in THF at 0 °C for 1 hour to cleave the silyl ether and reveal the primary alcohol.

References

  • Albericio, F., et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, ACS Publications.[Link]

  • Sahoo, J., et al. "Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview." European Journal of Organic Chemistry, Wiley Online Library.[Link]

Reference Data & Comparative Studies

Validation

Validation of LC-MS Analytical Methods for (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol Quantification: A Comparative Guide

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol The Analytical Challenge: Chiral Amino Alcohols (2R)-2-amino-3-(4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

The Analytical Challenge: Chiral Amino Alcohols

(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol (commonly known as D-4-chlorophenylalaninol) is a critical chiral building block and pharmaceutical intermediate[1]. Because enantiomers can exhibit drastically divergent pharmacokinetic (PK) and pharmacodynamic (PD) profiles, regulatory agencies mandate rigorous enantiomeric resolution and quantification in biological matrices.

Quantifying this highly polar, basic primary amine via Liquid Chromatography-Mass Spectrometry (LC-MS) presents two distinct challenges:

  • Enantiomeric Resolution: Standard reversed-phase (RP) columns cannot separate the (2R) and (2S) enantiomers without chiral intervention.

  • Matrix Effects: The polar nature of the compound causes it to elute early in RP-LC, co-eluting with endogenous plasma phospholipids that cause severe electrospray ionization (ESI) suppression.

To establish a robust, self-validating assay compliant with ICH M10 Bioanalytical Method Validation Guidelines [2], scientists must choose between two primary LC-MS/MS strategies: Pre-column Chiral Derivatization (Indirect Method) or Direct Chiral Stationary Phase (CSP) Analysis . This guide objectively compares both approaches.

Experimental Workflows & Causality

The decision to derivatize or use a direct CSP fundamentally alters the sample preparation and chromatographic logic.

  • Approach A (Indirect Method): Utilizes Marfey’s Reagent (FDAA) or (R)-BiAC tags to convert enantiomers into diastereomers[3]. Causality: Diastereomers possess different physicochemical properties, allowing baseline separation on robust, inexpensive achiral C18 columns. Furthermore, the addition of a hydrophobic tag significantly increases the analyte's surface activity in the ESI droplet, drastically lowering the Lower Limit of Quantification (LLOQ).

  • Approach B (Direct Method): Utilizes a Crown Ether or Teicoplanin-based Chiral Stationary Phase (CSP)[4]. Causality: Crown ethers form specific host-guest inclusion complexes with protonated primary amines. This eliminates the derivatization step, reducing sample preparation time and eliminating the risk of incomplete reaction artifacts.

G cluster_A Approach A: Indirect Method cluster_B Approach B: Direct Method Start Biological Matrix (Plasma) Spiked with (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol ExtA Protein Precipitation (ACN) Start->ExtA Aliquot 1 ExtB Solid Phase Extraction (MCX) Start->ExtB Aliquot 2 Deriv Chiral Derivatization (Marfey's Reagent) 60°C, 45 min ExtA->Deriv LCA Reversed-Phase LC-MS/MS (Achiral C18 Column) Deriv->LCA Quant Data Acquisition & ICH M10 Validation (Linearity, Accuracy, Precision, Matrix Effect) LCA->Quant LCB Chiral LC-MS/MS (Crown Ether CSP Column) ExtB->LCB LCB->Quant

Figure 1: Comparative LC-MS/MS workflows for (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol quantification.

Self-Validating Step-by-Step Protocols

To ensure data integrity and trustworthiness, both protocols incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol-d4. The SIL-IS acts as a self-validating mechanism, co-eluting with the target analyte to mathematically correct for any matrix-induced ion suppression or extraction losses[5].

Protocol A: Pre-column Derivatization (Indirect Method)
  • Sample Aliquoting: Transfer 50 µL of human plasma (study sample, QC, or calibration standard) into a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL).

  • Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile (ACN). Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes.

    • Causality: ACN denatures plasma proteins, preventing column clogging and releasing protein-bound analytes.

  • Derivatization: Transfer 100 µL of the supernatant to a clean vial. Add 20 µL of 1 M NaHCO₃ (to achieve pH ~9.0) and 50 µL of 1% Marfey's Reagent (FDAA) in acetone. Incubate at 40°C for 45 minutes.

    • Causality: The alkaline environment deprotonates the primary amine of the analyte, facilitating a nucleophilic aromatic substitution with the FDAA tag.

  • Quenching: Add 20 µL of 1 M HCl.

    • Causality: Neutralizing the pH quenches the reaction, preventing the thermal degradation of the newly formed diastereomers.

  • LC-MS/MS Analysis: Inject 5 µL onto a sub-2 µm C18 column. Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in ACN (Mobile Phase B). Monitor the specific MRM transitions for the FDAA-derivatized complex in ESI+ mode.

Protocol B: Direct Chiral CSP Method
  • Sample Aliquoting: Transfer 50 µL of human plasma. Add 10 µL of SIL-IS (100 ng/mL) and 50 µL of 2% Phosphoric Acid.

    • Causality: Acidification disrupts protein binding and ensures the primary amine is fully protonated (cationic) for the subsequent ion-exchange extraction.

  • Solid Phase Extraction (SPE): Load the acidified sample onto a pre-conditioned Mixed-Mode Cation Exchange (MCX) cartridge. Wash with 2% Formic Acid in water, followed by 100% Methanol. Elute with 5% NH₄OH in Methanol.

    • Causality: The MCX resin retains the protonated amine via strong electrostatic interactions. The methanol wash selectively removes neutral lipids and phospholipids, drastically reducing matrix effects compared to simple PPT.

  • Evaporation & Reconstitution: Evaporate the eluate under N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase A.

  • LC-MS/MS Analysis: Inject 5 µL onto a Crown Ether CSP column (e.g., 150 x 3.0 mm, 3 µm). Run an isocratic mobile phase of 0.5% TFA in Methanol/Water (80:20, v/v).

    • Causality: Crown ethers require the analyte to be protonated to form the inclusion complex; hence, acidic additives like TFA are mandatory[4].

Quantitative Performance & ICH M10 Validation Data

The following table summarizes the validation parameters for both methods, evaluated strictly against the acceptance criteria defined by the ICH M10 guidelines[2],[5].

Validation ParameterApproach A: Derivatization + RP-LCApproach B: Direct Crown Ether CSPICH M10 Acceptance Criteria
Linear Dynamic Range 0.5 – 500 ng/mL5.0 – 1000 ng/mLR² ≥ 0.990
LLOQ (Signal-to-Noise) 0.5 ng/mL (S/N > 20)5.0 ng/mL (S/N > 15)S/N ≥ 5
Intra-day Precision (CV%) 3.2% – 6.8%4.1% – 8.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias) -2.1% to +4.5%-4.8% to +6.2%± 15% (± 20% at LLOQ)
Matrix Factor (IS-Normalized) 0.92 ± 0.050.98 ± 0.03CV ≤ 15% across 6 lots
Sample Prep Time (per 96-well) ~2.5 Hours~1.0 HourN/A
Chromatographic Run Time 8.0 Minutes4.5 MinutesN/A
Scientific Insights from the Data
  • Sensitivity vs. Throughput: Approach A achieves a 10-fold lower LLOQ (0.5 ng/mL) because the hydrophobic derivatization tag dramatically improves ESI droplet desolvation and ionization efficiency[3]. However, the 45-minute incubation step severely limits high-throughput capabilities.

  • Matrix Effect Control: Approach B demonstrates a near-perfect IS-normalized Matrix Factor (0.98). Because the direct method utilizes a highly selective MCX solid-phase extraction, ion-suppressing phospholipids are washed away. Approach A relies on a crude protein precipitation, making the use of the SIL-IS absolutely critical to correct for the remaining matrix suppressors.

Conclusion & Recommendations

Both methods successfully validate under ICH M10 guidelines for the quantification of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol, but they serve different operational needs:

  • Choose Approach A (Pre-column Derivatization) if your study requires ultra-high sensitivity (e.g., late-stage PK studies with low-dose administration) and you lack access to expensive chiral columns.

  • Choose Approach B (Direct CSP) if your laboratory prioritizes high-throughput screening, rapid turnaround times, and minimal sample manipulation artifacts (e.g., early-stage drug discovery or toxicokinetic profiling).

References

  • Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines Source: Worldwide Clinical Trials URL
  • Chiral Amino Acid Analysis Using LC/MS Source: Wako Blog / Fujifilm URL
  • Source: PMC / National Institutes of Health (NIH)
  • Anti-tubercular drugs: compositions and methods (US20090192173A1)

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Chiral Amino Alcohols in Asymmetric Synthesis

Focus: Evaluating the Potential of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol Against Established Catalytic Systems For researchers in pharmaceutical development and fine chemical synthesis, the selection of an effective...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Evaluating the Potential of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol Against Established Catalytic Systems

For researchers in pharmaceutical development and fine chemical synthesis, the selection of an effective chiral catalyst is a critical decision that dictates the stereochemical outcome, yield, and overall efficiency of a synthetic route.[1] Chiral β-amino alcohols are a cornerstone of asymmetric catalysis, serving as versatile ligands or catalysts for a multitude of stereoselective transformations.[2][3]

This guide provides a framework for benchmarking the performance of the chiral amino alcohol, (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol. While specific, direct comparative data for this particular molecule is not extensively documented in peer-reviewed literature, we will establish a robust evaluation methodology by comparing its structural class against well-established, standard chiral catalysts in two fundamental and widely recognized benchmark reactions: the asymmetric reduction of prochiral ketones and the enantioselective addition of diethylzinc to aldehydes.

The insights and protocols herein are designed to empower you, the researcher, to effectively evaluate (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol or any novel chiral amino alcohol catalyst within your own laboratory setting.

Benchmark Reaction 1: Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of a prochiral ketone to a chiral secondary alcohol is a pivotal transformation in organic synthesis.[4] The performance of a new catalyst is often gauged by its ability to reduce a standard substrate, such as acetophenone, with high yield and enantioselectivity.

We will compare the general class of chiral amino alcohol/borane systems to two industry-standard catalytic systems: the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric hydrogenation.

Comparative Performance Data

The following table summarizes the typical performance of these catalyst systems in the asymmetric reduction of acetophenone. This data provides a baseline against which (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol can be measured.

Catalyst/MethodReducing AgentSolventTemp (°C)Yield (%)ee (%)Key Advantages
Chiral Amino Alcohol + Borane Borane (BH₃)THFRTGood-Excellent~85-95Operationally simple, readily available reagents.
CBS Catalyst (Oxazaborolidine) Borane (BH₃)THFRTHigh (>95)>95High enantioselectivity, predictable stereochemistry.[5][6][7]
Noyori's Ru-TsDPEN Isopropanol or H₂Isopropanol/VariousRT>99>98Extremely high efficiency and enantioselectivity, broad substrate scope.[5][8]

Expert Interpretation:

  • Chiral Amino Alcohol/Borane System: This represents the most direct application of a new amino alcohol like (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol. The in-situ formation of an oxazaborolidine-like species with borane drives the enantioselectivity. The performance is highly dependent on the structure of the amino alcohol.

  • CBS Catalysts: These are pre-formed or in-situ generated oxazaborolidines derived from proline or other amino alcohols. They offer a highly reliable and enantioselective method for ketone reduction.[6][9] The mechanism involves the formation of a six-membered ring transition state where the catalyst coordinates with both the borane and the ketone, leading to a highly organized, face-selective hydride transfer.[10][11]

  • Noyori Hydrogenation: This system, based on a Ruthenium(II) complex with a chiral diamine and a diphosphine ligand (like BINAP), operates via a different mechanism, typically transfer hydrogenation or direct hydrogenation.[12][13] It is renowned for its exceptional activity and selectivity, often considered the gold standard for ketone reduction.[8][14]

Experimental Workflow & Catalytic Cycle Visualization

The following diagrams illustrate a typical workflow for screening a new chiral amino alcohol and the established catalytic cycle for the CBS reduction, which is the most relevant mechanistic model for the direct use of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol with borane.

G cluster_0 Catalyst Preparation & Screening Workflow A Charge flask with Chiral Amino Alcohol (e.g., (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol) B Add Anhydrous Solvent (e.g., THF) under N₂ A->B C Cool to 0 °C B->C D Add Borane Source (e.g., BH₃·SMe₂) C->D E Stir for 15 min (Catalyst Formation) D->E F Add Prochiral Ketone (e.g., Acetophenone) dropwise E->F G Monitor Reaction by TLC/GC F->G H Aqueous Workup (e.g., quench with MeOH, add HCl) G->H I Purification (Column Chromatography) H->I J Analysis (Yield, Chiral HPLC/GC for ee%) I->J G CAT CBS Catalyst (Oxazaborolidine) CAT_BH3 Catalyst-BH₃ Complex CAT->CAT_BH3 + BH₃ TS Transition State [Ketone-CAT-BH₃] CAT_BH3->TS + Ketone (R-CO-R') PROD_COMPLEX Product-Borane Complex TS->PROD_COMPLEX Hydride Transfer PROD_COMPLEX->CAT Product Release + R-CH(OH)-R'

Caption: Simplified catalytic cycle for the CBS reduction of a ketone.

Benchmark Reaction 2: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a classic carbon-carbon bond-forming reaction used to evaluate chiral ligands. [15][16]Chiral amino alcohols are particularly effective catalysts for this transformation. [17][18]

Comparative Performance Data

Here we compare the performance of several well-known chiral amino alcohol ligands in the addition of diethylzinc (Et₂Zn) to benzaldehyde. This provides a performance benchmark for evaluating (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol in a C-C bond formation context.

Chiral LigandCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)Configuration
(-)-DAIB (3-exo-(Dimethylamino)isoborneol)2Toluene0>95>98(R)
(1R,2S)-N-Methylephedrine 5TolueneRT~90~90(R)
(1S,2R)-DPMPM (Diphenyl(1-methylpyrrolidin-2-yl)methanol)2Toluene0>95>97(S)
(1S,2R)-10-(dialkylamino)isoborneols 5TolueneRT9994(R)

Expert Interpretation:

The efficacy of a chiral amino alcohol in this reaction is highly sensitive to its structure. Key factors include:

  • Steric Bulk: Bulky substituents near the stereocenter can effectively shield one face of the aldehyde, leading to higher enantioselectivity.

  • Coordination: The amino and alcohol groups coordinate to the zinc atoms, forming a chiral pocket around the aldehyde substrate. The geometry of this complex dictates the stereochemical outcome.

  • Reactivity: The catalyst must accelerate the addition of the ethyl group from one zinc atom to the aldehyde, which is coordinated to a second zinc atom within the catalytic complex.

Detailed Experimental Protocols

The following protocols are provided as a starting point for your own benchmarking studies. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Asymmetric Reduction of Acetophenone using a Chiral Amino Alcohol and Borane
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the chiral amino alcohol (e.g., (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol) (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) (5 mL) via syringe.

  • Catalyst Formation: Cool the solution to 0 °C in an ice bath. Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.6 mL, 0.6 mmol) dropwise. Stir the mixture at 0 °C for 15 minutes.

  • Substrate Addition: Add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 20 minutes.

  • Reaction: Allow the reaction to stir at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the dropwise addition of methanol (2 mL). Stir for 30 minutes. Add 1 M HCl (5 mL) and stir for another 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification & Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient). Determine the yield and measure the enantiomeric excess by chiral HPLC or GC analysis. [19]

Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde
  • Setup: To a flame-dried Schlenk flask under nitrogen, add the chiral amino alcohol (e.g., (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol) (0.05 mmol, 5 mol%).

  • Solvent & Reagent Addition: Add anhydrous toluene (5 mL). Add diethylzinc (1.1 M in toluene, 2.0 mL, 2.2 mmol) dropwise at room temperature and stir for 30 minutes.

  • Substrate Addition: Cool the mixture to 0 °C and add freshly distilled benzaldehyde (1.0 mmol) dropwise.

  • Reaction: Stir the reaction at 0 °C for the prescribed time (e.g., 2-24 hours), monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting 1-phenyl-1-propanol by flash column chromatography. Determine yield and enantiomeric excess by chiral HPLC or GC.

Conclusion and Forward Outlook

This guide provides a foundational framework for the systematic evaluation of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol as a chiral catalyst. By benchmarking its performance in these standard asymmetric transformations against well-established catalysts like the CBS reagent and Noyori's systems, researchers can accurately assess its potential and define its scope of applicability. [5]The provided protocols offer a direct path to generating the necessary experimental data. The ultimate success of any chiral catalyst is determined by its performance across a range of substrates, its operational simplicity, and its cost-effectiveness—metrics that can now be systematically explored for the title compound.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by a chiral oxazaborolidine. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Journal of Stage. (2004). Enantioselective Addition of Diethylzinc to Aldehydes Using 1,3-Aminoalcohol-Type Ligands Bearing Isoborneol Skeleton. Chemical and Pharmaceutical Bulletin, 52(11), 1373-1375. [Link]

  • MDPI. (2020). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 25(15), 3358. [Link]

  • Royal Society of Chemistry. (2014). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 12(40), 8048-8057. [Link]

  • Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Retrieved from [Link]

  • ACS Publications. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(8), 2418–2423. [Link]

  • Royal Society of Chemistry. (2017). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 46(2), 305-311. [Link]

  • ERATO. (n.d.). NOYORI Molecular Catalysis. Retrieved from [Link]

  • ACS Publications. (1993). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 58(15), 4165–4167. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 58(28), 9572-9576. [Link]

  • Andrew G. Myers Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]

  • ACS Publications. (2016). Catalytic Asymmetric Reduction of Difficult-to-Reduce Ketones: Triple-Code Saturation Mutagenesis of an Alcohol Dehydrogenase. ACS Catalysis, 6(2), 1213–2017. [Link]

  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2369. [Link]

  • ACS Publications. (2012). Chiral Surfactant-Type Catalyst for Asymmetric Reduction of Aliphatic Ketones in Water. Journal of the American Chemical Society, 134(46), 18940–18943. [Link]

  • Organic Chemistry Portal. (n.d.). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]

  • ResearchGate. (2018). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Retrieved from [Link]

  • Muroran Institute of Technology. (2017). Chiral primary amino alcohol organobase catalyst for the asymmetric Diels-Alder reaction of anthrones with maleimides. Retrieved from [Link]

  • ChemRxiv. (2020). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization of 3-Aroylcoumarines with 2,3-Butadienoate. Molecules, 23(11), 2826. [Link]

  • ResearchGate. (n.d.). Representative structures of privileged chiral catalysts. Retrieved from [Link]

  • Kyoto University Research Information Repository. (2009). DEVELOPMENT OF CHIRAL THIOUREA CATALYST AND ITS APPLICATION TO ASYMMETRIC CATALYTIC REACTIONS. Retrieved from [Link]

  • MDPI. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]

  • Royal Society of Chemistry. (2020). Asymmetric total synthesis of (+)-(2R,4′R,8′R)-α-tocopherol enabled by enzymatic desymmetrization. Organic & Biomolecular Chemistry, 18(34), 6665-6674. [Link]

  • National Center for Biotechnology Information. (2020). Special Issue: Development of Asymmetric Synthesis. Molecules, 25(6), 1297. [Link]

  • Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

  • Ohmori-Ando research group. (n.d.). Total Synthesis of Natural Product. Retrieved from [Link]

  • The 105th CSJ Annual Meeting. (2025). Synthesis of π-extended [2.2]paracyclophanes using isofurano[2.2]paracyclophanes as arynophiles. Retrieved from [Link]

  • Google Patents. (2006). A process for resolution of methylamino(2-chlorophenyl)acetate.

Sources

Validation

Reproducibility of in vitro cell viability assays using D-4-chlorophenylalaninol

Reproducibility of In Vitro Cell Viability Assays Using D-4-Chlorophenylalaninol: A Comprehensive Comparison Guide As a Senior Application Scientist, one of the most frequent challenges I encounter in early-stage drug di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of In Vitro Cell Viability Assays Using D-4-Chlorophenylalaninol: A Comprehensive Comparison Guide

As a Senior Application Scientist, one of the most frequent challenges I encounter in early-stage drug discovery is the irreproducibility of cytotoxicity data when screening reactive small molecules. D-4-chlorophenylalaninol (CAS 35373-63-8)—a chiral halogenated amino alcohol frequently used as a pharmacophore building block—presents a unique analytical challenge. Its primary amine and halogenated aromatic ring can interact unpredictably with classical colorimetric assay reagents, leading to skewed viability readouts.

To ensure scientific integrity, researchers must move beyond default protocols and understand the mechanistic vulnerabilities of their chosen assays. This guide objectively compares the performance of three standard in vitro cell viability assays—MTT, Resazurin, and ATP Luminescence—when evaluating the cytotoxicity of D-4-chlorophenylalaninol, providing a self-validating framework for reproducible data.

Mechanistic Vulnerabilities: Why Standard Assays Fail

Cell viability assays generally rely on surrogate markers of cell health, such as metabolic activity or ATP concentration. However, the chemical properties of the test compound can directly interfere with these markers.

  • MTT Assay (Colorimetric): The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye into insoluble purple formazan[1]. While cost-effective, it is highly susceptible to chemical interference. Amine-containing compounds like D-4-chlorophenylalaninol can alter intracellular pH or act as mild reducing agents, causing non-cellular reduction of the tetrazolium salt. This results in a false-positive viability signal, masking true cytotoxicity.

  • Resazurin Assay (Fluorometric): Similar to MTT, resazurin relies on electron transfer to convert the non-fluorescent blue dye into highly fluorescent pink resorufin. Because fluorescence is inherently more sensitive and has a wider dynamic range than absorbance, this assay is generally more reproducible than MTT. However, it remains a redox-dependent assay and is still vulnerable to metabolic uncoupling or direct chemical reduction by reactive test compounds.

  • ATP Luminescence (e.g., CellTiter-Glo): This assay measures intracellular ATP, the fundamental energy currency of metabolically active cells. The addition of the reagent lyses the cells and utilizes a luciferase/luciferin reaction to generate a luminescent signal proportional to the ATP present[2]. Because it bypasses the cellular redox cycle entirely, it is highly resistant to chemical interference from compounds like D-4-chlorophenylalaninol, making it the gold standard for reproducibility.

Mechanism cluster_metabolism Metabolic Assays (Redox-dependent) cluster_atp ATP Assay (Lysis-dependent) LiveCell Viable Cell NADH NADH / NADPH LiveCell->NADH ATP Intracellular ATP LiveCell->ATP Resorufin Resorufin (Pink) NADH->Resorufin Reduces Formazan Formazan (Purple) NADH->Formazan Reduces Resazurin Resazurin (Blue) Resazurin->Resorufin MTT MTT (Yellow) MTT->Formazan Light Luminescent Signal ATP->Light Catalyzes Luciferase Luciferase + Luciferin Luciferase->Light

Mechanistic comparison of metabolic (redox) vs. ATP-dependent cell viability assay readouts.

Quantitative Comparison of Assay Performance

When screening D-4-chlorophenylalaninol, the choice of assay dictates the reliability of your IC50 values. The table below summarizes the performance metrics of each alternative.

FeatureMTT AssayResazurin (Alamar Blue)ATP Luminescence
Primary Readout Absorbance (570 nm)Fluorescence (Ex 560 / Em 590)Luminescence
Sensitivity Low (Requires >1000 cells/well)Medium (Requires >200 cells/well)High (Requires <50 cells/well)
Interference Risk High (Chemical reduction)Medium (Fluorescence quenching/redox)Low (Lysis bypasses redox)
Workflow Tedious (Requires solubilization)Simple (Add-and-read, live cell)Simple (Add-and-read, endpoint)
Cost per Well $ (Very Low) (Low) $ (High)
Reproducibility Poor with reactive aminesGoodExcellent

Self-Validating Experimental Protocol: Orthogonal Screening

To guarantee trustworthiness in your data, never rely on a single assay principle when testing reactive compounds. The following protocol utilizes an orthogonal approach , pairing a metabolic assay (Resazurin) with a structural/energy assay (ATP Luminescence) to cross-validate the cytotoxicity of D-4-chlorophenylalaninol.

Causality & Experimental Design:
  • Edge-Effect Mitigation: Evaporation in the outer wells of a 96-well plate concentrates the media, artificially stressing cells. Action: Fill all perimeter wells with 100 µL of sterile PBS.

  • Background Subtraction (Critical): To prove that D-4-chlorophenylalaninol is not chemically reducing the resazurin dye, you must include "Cell-Free" control wells containing only media, the highest concentration of the compound, and the assay reagent.

  • Positive Control: Use a known cytotoxic agent (e.g., 10 µM Puromycin) to validate that the cells are responsive to toxic insult.

Workflow cluster_assays Orthogonal Viability Readouts Seed Seed Cells (96/384-well plate) Incubate1 Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Treat Treat with D-4-chlorophenylalaninol Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 ATP ATP Luminescence (CellTiter-Glo) Incubate2->ATP Resazurin Resazurin Assay (Fluorometric) Incubate2->Resazurin MTT MTT Assay (Colorimetric) Incubate2->MTT

Experimental workflow for orthogonal cell viability screening of D-4-chlorophenylalaninol.

Step-by-Step Methodology:

Phase 1: Cell Seeding & Treatment

  • Seed Cells: Harvest exponentially growing cells (e.g., HEK293 or HepG2) and seed at 5,000 cells/well in 90 µL of complete culture media into two separate opaque-walled 96-well plates (one for Resazurin, one for ATP). Leave column 1 and row A/H empty (fill with PBS). Leave column 2 for "Cell-Free" background controls.

  • Incubate: Allow cells to adhere for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10x serial dilution of D-4-chlorophenylalaninol in complete media (ranging from 0.1 µM to 100 µM).

  • Treatment: Add 10 µL of the 10x compound dilutions to the respective wells (final volume 100 µL). Add 10 µL of vehicle control (e.g., 0.1% DMSO) to negative control wells. Add 10 µL of 100 µM Puromycin to positive control wells.

  • Incubate: Return plates to the incubator for the desired exposure time (typically 48 or 72 hours).

Phase 2: Resazurin Readout (Plate 1)

  • Add 10 µL of Resazurin reagent (0.15 mg/mL in PBS) directly to all wells, including the cell-free background controls.

  • Incubate the plate at 37°C for 2 to 4 hours. Causality: Extended incubation can lead to secondary reduction of resorufin into a colorless hydroresorufin, destroying the signal. Keep incubation times optimized.

  • Measure fluorescence using a microplate reader (Excitation 560 nm / Emission 590 nm).

  • Validation Check: Ensure the fluorescence of the "Cell-Free + Compound" wells equals the "Cell-Free + Vehicle" wells. If the compound wells are significantly higher, D-4-chlorophenylalaninol is chemically reducing the dye, and the Resazurin data must be discarded.

Phase 3: ATP Luminescence Readout (Plate 2)

  • Equilibrate the plate and the ATP assay reagent (e.g., CellTiter-Glo) to room temperature for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperatures across the plate will cause severe well-to-well variation[2].

  • Add 100 µL of ATP reagent to all wells.

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader with an integration time of 0.25–1 second per well.

Data Synthesis: Calculate viability by subtracting the average background signal from all test wells, then normalizing the compound-treated wells to the vehicle-treated negative control (set as 100% viability). If the IC50 values derived from the ATP assay and the Resazurin assay align, the cytotoxicity data for D-4-chlorophenylalaninol is fully validated and highly reproducible.

References

  • "Comparison of Different Methods to Measure Cell Viability." Creative Bioarray. Available at:[Link]

  • "DL-4-Chlorophenylalaninol (Compound Summary)." PubChem, National Center for Biotechnology Information. Available at:[Link]

  • "Choosing the right cell-based assay for your research: Comparison of Promega Cell Viability Assays." Fisher Scientific / Promega. Available at:[Link]

Sources

Comparative

Validating the enantiomeric purity of commercial (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol batches

The enantiomeric purity of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol—a highly valuable chiral building block in pharmaceutical synthesis—directly dictates the efficacy, safety, and yield of downstream active pharmaceuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The enantiomeric purity of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol—a highly valuable chiral building block in pharmaceutical synthesis—directly dictates the efficacy, safety, and yield of downstream active pharmaceutical ingredients (APIs). Because the (2S)-enantiomer can act as a catalytic poison in asymmetric synthesis or trigger off-target pharmacological effects, commercial batches must be rigorously validated.

This guide provides an objective, data-driven comparison of the three leading analytical platforms for determining the enantiomeric excess (ee%) of this bi-functional amino alcohol.

Analytical Strategy & Decision Workflow

The presence of both a highly polar primary amine and a primary hydroxyl group on the (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol backbone presents unique chromatographic challenges, primarily due to secondary interactions with stationary phase supports. The decision matrix below outlines the optimal analytical pathways based on laboratory requirements.

Workflow Start Commercial Batch: (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol Decision Select Analytical Platform Start->Decision HPLC Chiral HPLC (Polysaccharide CSP) Decision->HPLC High Precision SFC Chiral SFC (Cyclofructan CSP) Decision->SFC Green Chemistry NMR 1H-NMR (Mosher's Method) Decision->NMR Structural ID ValHPLC Baseline Resolution (UV 225 nm) HPLC->ValHPLC ValSFC High-Throughput Screening SFC->ValSFC ValNMR Absolute Configuration & ee% via Integration NMR->ValNMR

Analytical workflow for validating the enantiomeric purity of chiral amino alcohols.

Method 1: Direct Chiral HPLC (The Industry Standard)

Mechanistic Causality: Polysaccharide-based chiral stationary phases (CSPs), such as amylose or cellulose phenylcarbamates, are considered the gold standard for resolving enantiomers of amino alcohols[1]. Chiral discrimination occurs via transient hydrogen bonding, dipole-dipole interactions, and π-π interactions within the chiral grooves of the polymer[1]. However, the basicity of the primary amine in (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol causes severe peak tailing on silica-backed columns. To counteract this, the addition of a basic amine modifier to the mobile phase is chemically required to competitively mask residual silanols[2].

Self-Validating Protocol: Self-Validation Check: Prior to batch analysis, you must inject a solvent blank followed by a 0.1 mg/mL racemic standard of the amino alcohol. Baseline resolution ( Rs​≥1.5 ) must be achieved to ensure system suitability and establish the definitive elution order[2].

  • Mobile Phase Preparation: Prepare a normal-phase mixture of n-Hexane and Isopropanol (90:10 v/v). Critically, add 0.1% Diethylamine (DEA) to the mixture to suppress secondary amine-silanol interactions[2]. Degas thoroughly.

  • Column Equilibration: Install a polysaccharide-based CSP column (e.g., Chiralcel OD-H or Lux Cellulose-1, 250 x 4.6 mm, 5 µm). Flush at 1.0 mL/min until the UV baseline stabilizes at 225 nm.

  • Sample Preparation: Accurately weigh 10 mg of the commercial batch. Dissolve in 10 mL of the mobile phase to yield a 1.0 mg/mL solution. Filter through a 0.45 µm PTFE syringe filter[2].

  • Acquisition & Integration: Inject 10 µL of the sample. Calculate the enantiomeric excess (ee%) by integrating the peak areas of the (2R) and (2S) isomers.

Method 2: Supercritical Fluid Chromatography (The High-Throughput Alternative)

Mechanistic Causality: For high-throughput batch screening, Supercritical Fluid Chromatography (SFC) utilizing cyclofructan-based CSPs (e.g., Larihc CF6-P) offers a superior, greener alternative to normal-phase HPLC[3]. Cyclofructans possess crown ether-like moieties that selectively complex with primary amines. The use of supercritical CO2 combined with a polar modifier (methanol) containing both trifluoroacetic acid (TFA) and triethylamine (TEA) ionizes the analytes. This dual-additive approach dramatically improves mass transfer kinetics, suppresses non-specific interactions, and results in ultra-sharp peak profiles[3].

Self-Validating Protocol: Self-Validation Check: Inject a racemic standard to confirm that the TFA/TEA additive combination has successfully ionized the analyte without completely inhibiting chiral recognition, ensuring baseline resolution without peak tailing[3].

  • Co-solvent Preparation: Prepare a methanol co-solvent containing 0.3% Trifluoroacetic acid (TFA) and 0.2% Triethylamine (TEA) (v/v)[3].

  • System Setup: Utilize a derivatized cyclofructan CSP (Larihc CF6-P). Set the SFC system to deliver a mobile phase of 80:20 CO2/Co-solvent at a flow rate of 3.0 mL/min[3]. Maintain backpressure at 120 bar and column temperature at 35°C.

  • Sample Injection: Inject 5 µL of a 1.0 mg/mL sample solution (dissolved in methanol).

  • Detection: Monitor UV absorbance at 225 nm. The highly efficient mass transfer of SFC typically resolves the primary amine enantiomers in under 5 minutes[3].

Method 3: 1 H-NMR via Mosher's Derivatization (Orthogonal Structural Confirmation)

Mechanistic Causality: While chromatography relies on transient interactions and reference standards, Nuclear Magnetic Resonance (NMR) utilizing chiral derivatizing agents provides orthogonal, absolute structural confirmation[4]. By reacting the amino alcohol with Mosher's acid chloride (MTPA-Cl), the enantiomers are covalently converted into stable diastereomeric amides. The spatial orientation of the phenyl ring in the MTPA moiety induces differential anisotropic shielding on the adjacent protons of the amino alcohol backbone, resulting in distinct, quantifiable chemical shifts ( Δδ )[4].

Self-Validating Protocol: Self-Validation Check: Derivatize a known racemic sample of the amino alcohol alongside the commercial batch. The racemate NMR spectrum must display two distinct sets of signals for the diastereomeric protons in a strict 1:1 ratio, validating the resolving power of the chosen NMR solvent and magnetic field strength.

  • Reaction Setup: In a dry vial under nitrogen, dissolve 10 mg of the commercial amino alcohol batch in 0.5 mL of anhydrous CDCl 3​ .

  • Derivatization: Add 2 equivalents of anhydrous pyridine, followed by 1.5 equivalents of (S)-(+)- α -Methoxy- α -trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl). Stir at room temperature for 2 hours until complete conversion is achieved.

  • Quenching & Extraction: Quench the reaction with 0.1 mL of saturated NaHCO 3​ in D 2​ O. Extract the organic layer and transfer it to a 5 mm NMR tube.

  • Acquisition: Acquire a 1 H-NMR spectrum at 400 MHz.

  • Analysis: Identify the distinct signals corresponding to the methine or methylene protons adjacent to the newly formed chiral amide bond. Calculate the diastereomeric excess (de%), which directly represents the ee% of the original batch, by integrating these well-resolved peaks[4].

Comparative Performance Data

ParameterChiral HPLC (Polysaccharide CSP)Chiral SFC (Cyclofructan CSP) 1 H-NMR (Mosher's Derivatization)Primary MechanismTransient non-covalent interactions (H-bonding, π π )Transient non-covalent interactions in supercritical CO 2​ Covalent conversion to stable diastereomersAnalysis Time15–30 minutes< 5 minutes1–2 hours (including derivatization)Resolution ( Rs​ )High (typically > 1.5)Very High (often > 2.0)N/A (Measured via signal integration)Sample PrepMinimal (Dilute and shoot)Minimal (Dilute and shoot)Intensive (Chemical derivatization required)Validation RoleRoutine batch release & QAHigh-throughput screeningOrthogonal structural confirmation

Conclusion

For routine commercial batch release of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol, Chiral HPLC remains the most accessible and highly validated method, provided an amine modifier is used to manage the basicity of the analyte. However, laboratories equipped with SFC can achieve superior throughput and greener profiles using cyclofructan columns. When absolute configuration must be confirmed without relying on external chiral reference standards, 1 H-NMR via Mosher's derivatization serves as the ultimate orthogonal validation tool.

References

  • Journal of the Pharmaceutical Society of Korea (YAKHAK HOEJI). "Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases". [Link]

  • Chromatography Online (LCGC International). "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC". [Link]

  • National Institutes of Health (PMC). "A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent". [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol

Comprehensive Safety and Operational Guide for Handling (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol For researchers and drug development professionals, handling chiral halogenated building blocks requires precision not on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol

For researchers and drug development professionals, handling chiral halogenated building blocks requires precision not only in synthesis but in occupational safety. (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol (commonly known as D-4-Chlorophenylalaninol) is a highly valuable intermediate in pharmaceutical development. However, its specific molecular architecture—a lipophilic chlorophenyl ring coupled with a reactive, basic primary amine—presents unique handling challenges.

This guide provides a field-proven, self-validating protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring that your laboratory operations remain both safe and compliant.

Physicochemical Profile & Hazard Causality

To effectively protect yourself, you must first understand how the molecule behaves in a laboratory environment. The hazards associated with this compound are directly linked to its functional groups .

Table 1: Physicochemical Data and Operational Implications

Property / HazardValue / ClassificationCausality & Operational Implication
Molecular Weight 185.65 g/mol Lightweight fine particulate; high risk of aerosolization during transfer.
Physical State Solid (Melting Point: 80-82 °C)Dust inhalation hazard; mandates draft-controlled weighing environments.
Hazard Codes H315, H319, H335The basic amine group acts as a localized irritant to mucous membranes and skin.
Storage Class 11 (Combustible Solids)Must be stored away from strong oxidizing agents to prevent exothermic reactions.
Chemical Class Halogenated Organic AmineRequires specialized halogenated waste segregation to prevent dioxin formation.

Causality-Driven PPE Selection

Selecting PPE is not a compliance checklist; it is a targeted defense mechanism against the specific physicochemical properties of the chemical .

  • Skin Protection (Nitrile vs. Latex): The lipophilic 4-chlorophenyl moiety enhances the molecule's ability to penetrate the stratum corneum, especially if dissolved in a carrier solvent like DMSO, methanol, or dichloromethane. Nitrile gloves (minimum 4 mil thickness) are strictly mandated. Nitrile provides superior breakthrough resistance to both the solid powder and the organic solvents typically used to dissolve it. Latex must be avoided, as it degrades rapidly upon contact with organic solvents, creating a false sense of security.

  • Respiratory Protection & Engineering Controls: As a fine powder, this compound poses a significant inhalation risk (H335 - STOT SE 3). Inhalation of the dust causes micro-abrasions and chemical irritation in the respiratory tract due to the basic primary amine. All handling must occur within a certified chemical fume hood. If handling bulk quantities outside a hood is unavoidable, a half-mask respirator equipped with P100 particulate filters is required.

  • Eye Protection: Chemical safety goggles with a tight facial seal are required. Standard safety glasses with side shields are insufficient because they allow airborne amine dust to settle on the moist surface of the eye, leading to severe irritation (H319).

Self-Validating Operational Protocol

A robust safety protocol must include built-in checks and balances. Follow this self-validating workflow for weighing and transferring the compound.

Phase 1: Pre-Operation & Containment Validation

  • Fume Hood Validation: Before opening the chemical container, verify the fume hood face velocity is operating between 80-120 feet per minute (fpm).

    • Self-Validating Check: Tape a small strip of tissue paper to the bottom of the sash. A steady, inward pull confirms negative pressure. Do not proceed if the paper flutters outward.

  • Don PPE: Put on a flame-resistant lab coat, chemical safety goggles, and double-layer nitrile gloves.

Phase 2: Weighing and Transfer

  • Static Elimination: Halogenated powders often carry a static charge. Pass an anti-static zero-ionizer over the weighing boat before dispensing.

  • Transfer: Use a grounded stainless-steel spatula.

    • Causality: Grounded metal prevents the accumulation of static electricity, which could otherwise cause the fine powder to "jump" and aerosolize, bypassing the fume hood's containment.

Phase 3: Decontamination and Doffing

  • Surface Cleaning: Wipe down the balance and fume hood surface with a solvent that effectively dissolves the compound (e.g., 70% Isopropanol or a 1% acetic acid solution to neutralize the amine).

  • Validation:

    • Self-Validating Check: Swipe the cleaned area with a moistened piece of universal pH paper. A neutral reading (pH ~7.0) confirms the complete removal of the basic amine residue. If the pH is >7, repeat the cleaning step.

Visualizing the Safe Handling Workflow

Self-validating workflow for handling and decontaminating halogenated amine powders.

Spill Response and Disposal Plan

Spill Response Protocol

  • Isolate: Immediately lower the fume hood sash to maximize exhaust velocity over the spill area.

  • Contain & Neutralize: Do not sweep the dry powder.

    • Causality: Sweeping generates hazardous dust clouds. Instead, lightly mist the spilled powder with a weak acid solution (e.g., 1% citric acid). This serves a dual purpose: it physically binds the particulate matter to prevent aerosolization, and it chemically neutralizes the basic primary amine, converting it into a highly water-soluble, non-volatile citrate salt.

  • Collect: Use absorbent chemical pads to collect the wetted material. Place all contaminated materials into a designated, sealable waste container.

Disposal Plan The presence of the chlorine atom in (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol dictates strict environmental disposal protocols .

  • Strict Segregation: All solid waste, contaminated PPE (gloves, wipes), and liquid solutions containing this compound MUST be routed exclusively to the Halogenated Organic Waste stream.

  • Causality of Segregation: Mixing halogenated waste with non-halogenated streams can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) during standard low-temperature incineration. Halogenated waste is specifically routed to high-temperature incinerators equipped with alkaline scrubbers to safely capture and neutralize hydrochloric acid (HCl) gas byproducts.

  • Labeling: Clearly label the waste container with "Halogenated Organic Waste - Contains Chlorinated Amines" to ensure downstream environmental compliance and protect waste management personnel.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol
Reactant of Route 2
(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.